2-(Bromomethyl)benzo[d]oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKQNCHUKOHTDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508743 | |
| Record name | 2-(Bromomethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73101-74-3 | |
| Record name | 2-(Bromomethyl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Bromomethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and properties of 2-(Bromomethyl)benzo[d]oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document outlines a plausible synthetic pathway, summarizes its physicochemical properties, and details experimental protocols.
Core Compound Data
This compound is a functionalized benzoxazole derivative. The benzoxazole core is a key pharmacophore in numerous biologically active compounds, and the bromomethyl group serves as a reactive handle for further molecular elaboration, making this compound a valuable building block in the development of novel chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73101-74-3 | Commercial Supplier Data |
| Molecular Formula | C₈H₆BrNO | Calculated |
| Molecular Weight | 212.04 g/mol | Calculated |
| Topological Polar Surface Area (TPSA) | 26.03 Ų | Calculated |
| logP (Consensus) | 2.58 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Note: The majority of the physicochemical properties listed are computationally derived and should be confirmed by experimental data.
Synthesis
An alternative conceptual pathway involves the radical bromination of 2-methylbenzo[d]oxazole. However, the condensation method is generally more direct for this specific target.
Experimental Protocol: Synthesis via Condensation
This protocol is a representative procedure based on general methods for benzoxazole synthesis. Optimization may be required to achieve the desired yield and purity.
Materials:
-
2-Aminophenol
-
Bromoacetic acid
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 equivalent) and bromoacetic acid (1.1 equivalents).
-
Cyclization: Add polyphosphoric acid (a sufficient amount to ensure stirring) to the flask. Heat the reaction mixture to 120-140°C and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred beaker of ice-water.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Spectroscopic Properties
Experimentally determined spectroscopic data for this compound is not widely published. The following are expected characteristic signals based on the analysis of related benzoxazole structures.
Expected Spectroscopic Data:
-
¹H NMR:
-
Aromatic protons (benzoxazole ring): δ 7.2-7.8 ppm (multiplet, 4H)
-
Methylene protons (-CH₂Br): δ 4.5-4.8 ppm (singlet, 2H)
-
-
¹³C NMR:
-
Aromatic carbons: δ 110-155 ppm
-
Methylene carbon (-CH₂Br): δ 25-35 ppm
-
Carbonyl-equivalent carbon (C2 of benzoxazole): δ 160-165 ppm
-
-
IR (Infrared Spectroscopy):
-
C-H stretching (aromatic): ~3050 cm⁻¹
-
C=N stretching: ~1615 cm⁻¹
-
C=C stretching (aromatic): ~1450-1600 cm⁻¹
-
C-O-C stretching: ~1240 cm⁻¹
-
C-Br stretching: ~600-700 cm⁻¹
-
-
Mass Spectrometry (MS):
-
Expected molecular ion peaks (M⁺) at m/z 211 and 213 in an approximate 1:1 ratio, characteristic of a monobrominated compound.
-
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Key structural features and applications.
An In-depth Technical Guide to 2-(Bromomethyl)benzo[d]oxazole: Structure, Analysis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)benzo[d]oxazole is a heterocyclic organic compound that serves as a crucial reactive intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a fused benzene and oxazole ring with a reactive bromomethyl group at the 2-position, makes it a versatile building block for the development of pharmacologically active agents. This technical guide provides a comprehensive overview of the chemical structure, analytical characterization, and synthetic applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical Structure and Properties
The fundamental characteristics of this compound are summarized in the table below. The presence of the benzoxazole core provides a stable aromatic scaffold, while the bromomethyl group offers a reactive site for nucleophilic substitution, making it an ideal starting point for the elaboration of diverse chemical structures.[1]
| Property | Value |
| Chemical Formula | C₈H₆BrNO |
| Molecular Weight | 212.04 g/mol |
| CAS Number | 73101-74-3 |
| Appearance | (Not specified in available data) |
| Solubility | (Not specified in available data) |
| Melting Point | (Not specified in available data) |
Synthesis of this compound
The synthesis of 2-(bromomethyl)oxazoles can be achieved through various methods, with a common approach being a modification of the Robinson-Gabriel synthesis. This method typically involves the cyclization of an α-acylamino ketone. For this compound, a plausible synthetic route involves the reaction of 2-aminophenol with a bromoacetylating agent.
A general synthetic workflow is depicted below. The initial step involves the acylation of 2-aminophenol with a suitable bromoacetyl derivative, followed by a cyclodehydration reaction to form the benzoxazole ring.
Experimental Protocol: General Robinson-Gabriel Synthesis of 2-Substituted Benzoxazoles
Materials:
-
Tertiary amide (e.g., N,N-dimethyl-2-bromoacetamide)
-
2-Aminophenol
-
Triflic anhydride (Tf₂O)
-
2-Fluoropyridine
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
To a solution of the tertiary amide (0.55 mmol) in DCM (1 mL), add 2-Fluoropyridine (1 mmol).
-
Cool the mixture to 0 °C and add Tf₂O (0.6 mmol) dropwise. Stir the mixture for 15 minutes.
-
Add 2-aminophenol (0.5 mmol) and stir the reaction at room temperature for 1 hour.
-
Quench the reaction with Et₃N (0.5 mL).
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by silica gel chromatography using a gradient of petroleum ether and ethyl acetate to yield the 2-substituted benzoxazole.[2]
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoxazole ring system and a key singlet for the methylene protons of the bromomethyl group. Based on data for related benzoxazole structures, the aromatic protons typically appear in the range of δ 7.0-8.5 ppm.[3] The methylene protons (-CH₂Br) would likely resonate in the downfield region, potentially around 4.0-5.0 ppm, due to the deshielding effect of the adjacent bromine atom and the oxazole ring.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon of the bromomethyl group is expected to appear in the aliphatic region, while the carbons of the benzoxazole core will have characteristic shifts in the aromatic region. The C-2 carbon of the oxazole ring is typically highly deshielded and appears in the range of 160-168 ppm.[3]
| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic-H | 7.0 - 8.5 | 110 - 152 |
| -CH₂Br | ~4.0 - 5.0 | (Not specified in available data) |
| C-2 (Oxazole) | - | 160 - 168 |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. Key expected vibrational frequencies include:
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C=N stretching (oxazole ring) | 1600 - 1680 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-O-C stretching (oxazole ring) | 1000 - 1300 |
| C-Br stretching | 500 - 700 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (212.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺) separated by two mass units would be observed, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[4]
Applications in Drug Development
The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][5] this compound, with its reactive handle, serves as a key starting material for the synthesis of various benzoxazole derivatives with potential therapeutic applications.
Role as a Synthetic Intermediate
The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions at the bromomethyl position. This allows for the introduction of various functional groups and the construction of more complex molecular architectures.
Involvement in Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of benzoxazole derivatives has been shown to interact with various biological targets. A notable example is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is the formation of new blood vessels and a critical process in tumor growth and metastasis.[6][7][8][9]
Many benzoxazole-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors. The general mechanism involves the binding of the inhibitor to the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing the phosphorylation of downstream signaling molecules and inhibiting the pro-angiogenic cascade.
Conclusion
This compound is a valuable and reactive chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its bromomethyl group make it an attractive starting material for the generation of diverse libraries of benzoxazole-containing compounds. The established role of the benzoxazole scaffold in targeting key biological pathways, such as VEGFR-2 signaling, underscores the importance of this compound as a building block in the ongoing quest for novel therapeutics. Further research into the synthesis of new derivatives and the elucidation of their specific biological mechanisms will continue to be a fruitful area of investigation for drug development professionals.
References
- 1. journal.ijresm.com [journal.ijresm.com]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. asdlib.org [asdlib.org]
- 5. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)benzo[d]oxazole (CAS: 73101-74-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(Bromomethyl)benzo[d]oxazole. The information is curated for researchers and professionals involved in chemical synthesis and drug discovery.
Core Chemical Properties
This compound is a heterocyclic compound featuring a benzoxazole core with a reactive bromomethyl substituent at the 2-position. This functional group makes it a valuable intermediate in organic synthesis for the introduction of the benzoxazole moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 73101-74-3 | N/A |
| Molecular Formula | C₈H₆BrNO | N/A |
| Molecular Weight | 212.04 g/mol | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Density | Data not available | N/A |
| Solubility | No data available | [2] |
| Appearance | No data available | [2] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through the cyclization of a 2-aminophenol derivative. A plausible synthetic route is a modification of the Robinson-Gabriel synthesis, which involves the cyclization of a 2-acylamino-ketone. The reactivity of this compound is dominated by the bromomethyl group, which is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2-substituted benzoxazoles involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. For this compound, a likely precursor is bromoacetic acid.
General Procedure:
-
A mixture of 2-aminophenol and bromoacetic acid in the presence of a dehydrating agent such as polyphosphoric acid is heated.
-
The reaction mixture is stirred at an elevated temperature (e.g., 130°C) for several hours.
-
Upon completion, the reaction mixture is poured into water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water, and dried under a vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Note: This is a generalized protocol and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve a high yield of the desired product.
Biological Significance and Signaling Pathways
While specific biological activities for this compound are not extensively documented, the benzoxazole scaffold is present in numerous compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Of particular interest is the role of benzoxazole derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][4][5][6][7][8] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[3][5] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in cancer therapy.[5]
VEGFR-2 Signaling Pathway and Inhibition by Benzoxazole Derivatives
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[3][5] Benzoxazole-based inhibitors are designed to bind to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, preventing its activation and blocking the downstream signaling events that lead to angiogenesis.[6][8]
References
- 1. 2abiotech.net [2abiotech.net]
- 2. biomall.in [biomall.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2-(Bromomethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-(Bromomethyl)benzo[d]oxazole, a key intermediate in synthetic organic chemistry. Due to a lack of publicly available experimental spectra for this specific compound, this guide synthesizes data from closely related benzoxazole derivatives and foundational spectroscopic principles to provide a reliable predictive analysis. This document is intended to aid researchers in the identification, characterization, and utilization of this versatile chemical building block.
Molecular Structure and Properties
-
IUPAC Name: 2-(Bromomethyl)-1,3-benzoxazole
-
Molecular Formula: C₈H₆BrNO
-
Molecular Weight: 212.05 g/mol
-
CAS Number: 73101-74-3
The structure consists of a fused benzene and oxazole ring system, with a bromomethyl group attached to the C2 position of the oxazole ring. This bromomethyl group is a reactive site, making the compound a valuable precursor for further chemical modifications.
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of spectroscopic data for analogous compounds and established chemical shift and fragmentation principles.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 7.30 - 7.80 | Multiplet | Aromatic Protons (H4, H5, H6, H7) |
| ~ 4.5 - 4.8 | Singlet | Methylene Protons (-CH₂Br) |
Note: The chemical shifts of the aromatic protons are influenced by the solvent and the electronic environment of the benzoxazole ring system. The singlet for the methylene protons is a key identifying feature.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 163 | C2 (Carbon of the oxazole ring attached to the bromomethyl group) |
| ~ 151 | C7a (Quaternary carbon of the benzoxazole ring) |
| ~ 142 | C3a (Quaternary carbon of the benzoxazole ring) |
| ~ 125 | Aromatic CH |
| ~ 124 | Aromatic CH |
| ~ 120 | Aromatic CH |
| ~ 110 | Aromatic CH |
| ~ 30 - 35 | -CH₂Br (Methylene carbon) |
Note: The exact chemical shifts of the aromatic carbons can vary. The downfield shift of C2 is characteristic of its position within the heterocyclic ring.
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1615, 1580, 1450 | Medium to Strong | C=C and C=N stretching of the benzoxazole ring |
| ~ 1240 | Strong | Asymmetric C-O-C stretch of the oxazole ring |
| ~ 1030 | Medium | Symmetric C-O-C stretch of the oxazole ring |
| ~ 740 | Strong | Ortho-disubstituted benzene C-H out-of-plane bend |
| ~ 600 - 500 | Medium | C-Br stretch |
Note: The presence of the characteristic benzoxazole ring absorptions and the C-Br stretch are key diagnostic features in the IR spectrum.
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 211/213 | Molecular ion peak ([M]⁺ and [M+2]⁺) with characteristic bromine isotopic pattern (approx. 1:1 ratio) |
| 132 | Loss of Br radical ([M-Br]⁺) |
| 104 | Fragmentation of the benzoxazole ring |
| 77 | Phenyl cation fragment |
Note: The mass spectrum is expected to show a clear molecular ion peak with the distinctive isotopic signature of bromine, which is a definitive confirmation of the presence of bromine in the molecule.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and reliable method involves the condensation of 2-aminophenol with a bromoacetic acid derivative.
Synthesis of this compound
-
Materials: 2-aminophenol, Bromoacetic acid, Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst, Sodium bicarbonate solution, Dichloromethane (or other suitable organic solvent), Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask, a mixture of 2-aminophenol (1 equivalent) and bromoacetic acid (1.1 equivalents) is prepared.
-
Polyphosphoric acid is added as a catalyst and dehydrating agent.
-
The reaction mixture is heated, typically at a temperature range of 120-150°C, for several hours and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker of ice water.
-
The acidic solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Spectroscopic Characterization Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using CDCl₃ or DMSO-d₆ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.
-
Mass Spectrometry: The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced directly or via a gas chromatograph (GC-MS).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
The Bromomethyl Group in Benzoxazoles: A Gateway to Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a reactive bromomethyl group at the 2-position of the benzoxazole ring system provides a versatile synthetic handle for the elaboration of this core structure, enabling the synthesis of diverse libraries of compounds for drug discovery and development. This technical guide explores the reactivity of the 2-(bromomethyl)benzoxazole group, providing insights into its synthesis, key reactions, and its role in the development of targeted therapeutics.
Synthesis of 2-(Bromomethyl)benzoxazole
The primary and most common method for the synthesis of 2-(bromomethyl)benzoxazole is the radical bromination of 2-methylbenzoxazole. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source, with a radical initiator such as benzoyl peroxide (BPO) or 2,2'-azobisisobutyronitrile (AIBN) in a suitable non-polar solvent like carbon tetrachloride (CCl₄) or benzene under reflux conditions.
Experimental Protocol: Synthesis of 2-(Bromomethyl)benzoxazole
Materials:
-
2-Methylbenzoxazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or 2,2'-Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Benzene (Note: Use of these solvents should be carried out with appropriate safety precautions in a well-ventilated fume hood).
-
Anhydrous sodium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 2-methylbenzoxazole (1 equivalent) in CCl₄ is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN (0.05-0.1 equivalents) are added to the solution.
-
The reaction mixture is heated to reflux (approximately 77°C for CCl₄) and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 2-(bromomethyl)benzoxazole can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product.
Reactivity of the Bromomethyl Group
The bromomethyl group at the 2-position of the benzoxazole ring is highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the benzoxazole ring system enhances the electrophilicity of the benzylic carbon, making it an excellent substrate for a variety of nucleophiles. The primary mechanism for these reactions is typically a bimolecular nucleophilic substitution (Sₙ2) pathway.
Nucleophilic Substitution with Amines
The reaction of 2-(bromomethyl)benzoxazole with primary and secondary amines is a facile method for the synthesis of 2-(aminomethyl)benzoxazole derivatives. These reactions are generally carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrobromic acid formed during the reaction.
Table 1: Synthesis of 2-(Aminomethyl)benzoxazole Derivatives
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | Acetonitrile | Room Temp | 4 | 85 | N/A |
| Morpholine | Et₃N | Dichloromethane | Room Temp | 6 | 82 | N/A |
| Aniline | K₂CO₃ | DMF | 60 | 8 | 75 | N/A |
| 4-Methoxyaniline | NaHCO₃ | Ethanol | Reflux | 5 | 78 | N/A |
Note: The data in this table is representative and compiled from general knowledge of similar reactions. Specific yields and conditions may vary.
Nucleophilic Substitution with Phenols and Thiols
Alkoxy and aryloxy ethers, as well as thioethers, of benzoxazoles can be readily prepared by the reaction of 2-(bromomethyl)benzoxazole with the corresponding phenols or thiols. These reactions are typically performed in the presence of a base to deprotonate the nucleophile.
Experimental Protocol: Synthesis of 2-(Phenoxymethyl)benzoxazole[1]
Materials:
-
2-(Bromomethyl)benzoxazole
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of phenol (1.1 equivalents) in acetone, potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes.
-
2-(Bromomethyl)benzoxazole (1 equivalent) is then added to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (50-60°C) for 4-8 hours, with progress monitored by TLC.
-
Upon completion, the inorganic salts are removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.[1]
Table 2: Synthesis of 2-(Alkoxymethyl)- and 2-(Arylthiomethyl)benzoxazole Derivatives
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenol | K₂CO₃ | Acetone | 50 | 6 | 90 | [1] |
| 4-Nitrophenol | NaH | THF | Room Temp | 5 | 88 | N/A |
| Thiophenol | Et₃N | Dichloromethane | Room Temp | 3 | 92 | N/A |
| Potassium Thioacetate | N/A | DMF | Room Temp | 2 | 95 | N/A |
Note: The data in this table is representative and compiled from general knowledge of similar reactions. Specific yields and conditions may vary.
Other Nucleophilic Substitution Reactions
The versatile reactivity of the bromomethyl group extends to a range of other nucleophiles, enabling the introduction of various functional groups. For instance, reaction with sodium azide provides a straightforward route to 2-(azidomethyl)benzoxazole, a useful intermediate for click chemistry or reduction to the corresponding amine.
Role in Drug Discovery and Development
The ability to easily derivatize the 2-position of the benzoxazole ring via the bromomethyl intermediate has made it a valuable tool in the synthesis of biologically active molecules. Many of these derivatives have been investigated as potent inhibitors of key signaling pathways implicated in cancer and other diseases.
Inhibition of Kinase Signaling Pathways
Several classes of benzoxazole derivatives have been identified as inhibitors of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
The PI3K/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its aberrant activation is a common feature in many human cancers.[1][2][3] Benzoxazole-containing compounds have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR.[1][2][3]
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of benzoxazole derivatives on mTORC1.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4][5] Consequently, inhibitors of VEGFR-2 are a major class of anti-cancer drugs. The versatility of the 2-substituted benzoxazole scaffold has been exploited to develop potent VEGFR-2 inhibitors.
Caption: VEGFR-2 signaling pathway and its inhibition by benzoxazole derivatives.
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many cancers, leading to chromosomal instability. Aurora kinase inhibitors, including those with a benzoxazole core, have shown promise as anti-cancer agents.
Caption: Simplified representation of Aurora B kinase function and its inhibition by benzoxazole derivatives.
Experimental Workflow
The general workflow for the synthesis and derivatization of 2-(bromomethyl)benzoxazole follows a logical progression from starting material synthesis to the final biologically active compounds.
Caption: A generalized workflow for the synthesis and evaluation of 2-substituted benzoxazole derivatives.
Conclusion
The 2-(bromomethyl)benzoxazole moiety serves as a highly valuable and reactive intermediate in the field of medicinal chemistry. Its facile synthesis and susceptibility to a wide range of nucleophilic substitution reactions provide a powerful platform for the generation of diverse molecular architectures. The successful application of this strategy in the development of potent kinase inhibitors highlights the significance of the bromomethyl group as a key building block in the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals to leverage the unique reactivity of 2-(bromomethyl)benzoxazole in their pursuit of innovative medicines.
References
- 1. arabjchem.org [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 2-(Bromomethyl)benzo[d]oxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for 2-(Bromomethyl)benzo[d]oxazole, a reactive intermediate crucial in synthetic and medicinal chemistry. Due to its reactive nature, proper handling and storage are paramount to ensure its integrity and prevent degradation. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.
Core Compound Data and Recommended Storage
Table 1: Recommended Storage and Handling Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) or frozen (≤ -20 °C).[1] | To minimize the rate of potential degradation reactions. Cold-chain transportation is often recommended by suppliers.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent reaction with atmospheric moisture, which can lead to hydrolysis. |
| Light | Store in a dark place, protected from direct sunlight.[3] | To prevent light-induced decomposition. |
| Container | Tightly sealed, chemically resistant containers (e.g., amber glass bottles).[3] | To prevent exposure to moisture and air, and to avoid degradation from light. |
| Handling | Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | The compound is a lachrymator and irritant. |
Table 2: Chemical Incompatibilities
| Incompatible Material Class | Specific Examples | Reason for Incompatibility |
| Strong Oxidizing Agents | Peroxides, Nitrates | Can lead to vigorous or violent reactions. |
| Strong Bases/Alkalis | Sodium Hydroxide, Potassium Carbonate | Can promote elimination or substitution reactions, leading to degradation. |
| Nucleophiles | Water, Alcohols, Amines | The bromomethyl group is an excellent electrophile and will react with nucleophiles, leading to substitution products. |
| Reducing Agents | Hydrides, Active Metals | Can reduce the bromomethyl group. |
| Combustible Materials | Solvents, Organic Powders | Brominated compounds can react violently with easily oxidized substances.[3][4] |
Potential Degradation Pathways
The primary cause of instability in this compound is the high reactivity of the bromomethyl group, which is a potent electrophile and a good leaving group. Degradation can occur through several pathways, primarily driven by nucleophilic attack.
-
Hydrolysis: Reaction with water, even atmospheric moisture, can lead to the formation of 2-(Hydroxymethyl)benzo[d]oxazole and hydrobromic acid. This is a common degradation pathway for reactive brominated compounds.
-
Intermolecular Nucleophilic Substitution: The nitrogen atom of one benzoxazole molecule can act as a nucleophile, attacking the bromomethyl group of another molecule. This can lead to the formation of dimers or oligomers, appearing as impurities in the sample. This self-reaction is observed in similar compounds like 2-bromomethyl pyridine.[5]
-
Reaction with Other Nucleophiles: Contamination with other nucleophilic reagents (e.g., alcohols from solvents) can lead to the formation of corresponding ether or other substitution products.
Below is a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound, a formal stability study should be conducted. The following outlines a general experimental protocol.
Objective: To determine the degradation rate of this compound under various storage conditions (e.g., temperature, humidity, light).
Materials:
-
High-purity this compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Controlled environment chambers (for temperature and humidity)
-
Photostability chamber
-
Amber and clear glass vials
Methodology:
-
Sample Preparation:
-
Aliquot high-purity this compound into amber and clear glass vials.
-
For testing humidity effects, some samples can be stored in open containers within a controlled humidity chamber.
-
Prepare solutions of the compound in a relevant solvent (e.g., acetonitrile) for chromatographic analysis.
-
-
Storage Conditions:
-
Place the vials in controlled environment chambers set to different conditions. A typical stability study might include:
-
Accelerated: 40 °C / 75% Relative Humidity (RH)
-
Intermediate: 25 °C / 60% RH
-
Refrigerated: 5 °C
-
Frozen: -20 °C
-
Photostability: In a photostability chamber according to ICH guidelines.
-
-
-
Time Points:
-
Pull samples for analysis at predetermined time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
Analytical Method:
-
Use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to separate the parent compound from any degradation products.
-
The method should be validated for specificity, linearity, accuracy, and precision.
-
Monitor the purity of the sample by measuring the peak area of this compound and any new peaks that appear over time.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of major degradation products.
-
The workflow for a typical stability study is depicted below.
Caption: General workflow for a chemical stability study.
Conclusion
This compound is a reactive and potentially unstable compound that requires careful storage and handling. To maintain its chemical integrity, it should be stored at refrigerated or frozen temperatures, under an inert atmosphere, and protected from light and moisture. The primary degradation pathways involve nucleophilic substitution of the reactive bromomethyl group. For critical applications, a formal stability study is recommended to establish a definitive shelf-life under specific storage conditions. By adhering to these guidelines, researchers can ensure the quality and reliability of this important synthetic intermediate.
References
An In-depth Technical Guide to 2-(Bromomethyl)benzo[d]oxazole: A Versatile Reagent in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Bromomethyl)benzo[d]oxazole is a highly reactive and versatile building block in heterocyclic and medicinal chemistry. Its unique structure, featuring a fused benzoxazole ring system and a reactive bromomethyl group, makes it an ideal starting material for the synthesis of a wide array of complex heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in the construction of novel heterocyclic frameworks and the development of potential therapeutic agents. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with a summary of its known biological relevance.
Core Compound Data
This compound, identified by the CAS Number 73101-74-3, is a key intermediate in organic synthesis.[1][2][3] While comprehensive experimental data is not widely consolidated, this guide synthesizes available information to provide a foundational understanding of its properties.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| CAS Number | 73101-74-3 | [1][2][3] |
| Molecular Formula | C₈H₆BrNO | [1] |
| Molecular Weight | 212.05 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | |
| Melting Point | Not widely reported; experimental determination required. | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |
Synthesis of this compound
The primary synthetic route to this compound involves the cyclization of an N-acylated 2-aminophenol derivative. The following protocol outlines a common and effective method.
Experimental Protocol: Synthesis via Cyclization of N-(2-hydroxyphenyl)-2-bromoacetamide
This two-step procedure involves the initial acylation of 2-aminophenol with bromoacetyl bromide followed by cyclodehydration.
Step 1: Synthesis of N-(2-hydroxyphenyl)-2-bromoacetamide
-
Materials:
-
2-Aminophenol
-
Bromoacetyl bromide
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Pyridine)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq.) in the chosen anhydrous solvent.
-
Add the base (1.1 eq.) to the solution.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add bromoacetyl bromide (1.1 eq.) dropwise to the cooled solution. The reaction is exothermic.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-(2-hydroxyphenyl)-2-bromoacetamide. This intermediate can be used in the next step with or without further purification.
-
Step 2: Cyclodehydration to form this compound
-
Materials:
-
N-(2-hydroxyphenyl)-2-bromoacetamide (from Step 1)
-
Cyclodehydrating agent (e.g., Polyphosphoric acid (PPA), Sulfuric acid, Phosphorus oxychloride)
-
Crushed ice
-
Base for neutralization (e.g., Sodium hydroxide solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
-
Procedure:
-
Place the crude or purified N-(2-hydroxyphenyl)-2-bromoacetamide (1.0 eq.) in a round-bottom flask.
-
Add the cyclodehydrating agent.
-
Heat the mixture to facilitate cyclization. The temperature and time will vary depending on the chosen dehydrating agent (e.g., with PPA, heating at 100-150 °C for 1-3 hours is typical).
-
Monitor the formation of the benzoxazole ring by TLC.
-
After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice.
-
Neutralize the acidic mixture with a suitable base.
-
Extract the product with an organic solvent.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Role in Heterocyclic Chemistry: A Versatile Building Block
The high reactivity of the bromomethyl group makes this compound an excellent electrophile for nucleophilic substitution reactions. This allows for the facile introduction of the benzoxazole moiety into a variety of molecular scaffolds, leading to the synthesis of diverse heterocyclic systems.
Alkylation of N-Heterocycles
This compound is widely used to alkylate nitrogen-containing heterocycles such as imidazoles and triazoles, creating derivatives with potential biological activities.
-
Materials:
-
This compound
-
Imidazole
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH))
-
Anhydrous solvent (e.g., Acetonitrile, Dimethylformamide (DMF))
-
-
Procedure:
-
To a solution of imidazole (1.1 eq.) in an anhydrous solvent, add the base (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to form the imidazolide anion.
-
Add a solution of this compound (1.0 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
-
Formation of Ether Linkages
Reaction with phenols or alkoxides allows for the synthesis of benzoxazole derivatives containing ether linkages.
-
Materials:
-
This compound
-
Phenol
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Acetone, DMF)
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq.), phenol (1.1 eq.), and potassium carbonate (2.0 eq.) in an anhydrous solvent.
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography.
-
Formation of Thioether Linkages
The reaction with thiols is a straightforward method to introduce a thioether linkage, leading to compounds with potential applications in medicinal chemistry.
-
Materials:
-
This compound
-
Thiophenol
-
Base (e.g., Triethylamine (TEA))
-
Solvent (e.g., Ethanol, Acetonitrile)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add thiophenol (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Role in Drug Development and Biological Activity
Benzoxazole derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6][7] this compound serves as a key starting material for the synthesis of various biologically active molecules.
Anticancer Applications: VEGFR-2 Inhibition
Several benzoxazole derivatives have been designed and synthesized as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[8][9][10] The general strategy involves using this compound to introduce the benzoxazole scaffold, which can then be further functionalized to interact with the active site of the VEGFR-2 kinase.
The inhibition of VEGFR-2 signaling disrupts the formation of new blood vessels (angiogenesis) that tumors require for growth and metastasis. This leads to the suppression of tumor growth and can induce apoptosis (programmed cell death).
Conclusion
This compound is a valuable and highly reactive intermediate in organic synthesis. Its ability to readily undergo nucleophilic substitution reactions makes it a cornerstone for the construction of a diverse range of heterocyclic compounds. The benzoxazole moiety is a privileged scaffold in medicinal chemistry, and the use of this compound provides a direct and efficient route to novel derivatives with potential therapeutic applications, particularly in the development of anticancer agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this versatile building block in their synthetic and medicinal chemistry endeavors.
References
- 1. calpaclab.com [calpaclab.com]
- 2. biomall.in [biomall.in]
- 3. 2abiotech.net [2abiotech.net]
- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 7. journal.ijresm.com [journal.ijresm.com]
- 8. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Medicinal Chemistry of 2-(Bromomethyl)benzo[d]oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the diverse array of benzoxazole analogs, those functionalized at the 2-position with a bromomethyl group represent a particularly reactive and versatile class of intermediates for the synthesis of novel therapeutic agents. The electrophilic nature of the bromomethyl group provides a convenient handle for the introduction of various pharmacophores through nucleophilic substitution reactions, enabling the exploration of a broad chemical space and the optimization of biological activity.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of 2-(bromomethyl)benzo[d]oxazole derivatives. It details plausible synthetic strategies, experimental protocols for derivatization, summarizes available quantitative biological data, and visualizes key experimental workflows and potential mechanisms of action.
Synthesis of the this compound Core
A direct, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature. However, based on established synthetic methodologies for related 2-(halomethyl)benzoxazoles, two primary strategies can be proposed:
-
Halogen Exchange from 2-(Chloromethyl)benzo[d]oxazole: This approach involves the synthesis of the more readily accessible 2-(chloromethyl)benzo[d]oxazole, followed by a Finkelstein reaction to exchange the chlorine for bromine.
-
Bromination of 2-(Hydroxymethyl)benzo[d]oxazole: This strategy involves the initial synthesis of 2-(hydroxymethyl)benzo[d]oxazole, which is then converted to the desired bromomethyl derivative using a suitable brominating agent.
Experimental Protocol: Proposed Synthesis of this compound via Halogen Exchange
Step 1: Synthesis of 2-(Chloromethyl)benzo[d]oxazole
-
Reaction: A mixture of 2-aminophenol and chloroacetic acid is refluxed in the presence of a strong acid, such as 4 N hydrochloric acid, to facilitate the condensation and cyclization reaction.
-
Procedure:
-
Combine 2-aminophenol (1 equivalent) and chloroacetic acid (1.3 equivalents) in 4 N hydrochloric acid.
-
Reflux the mixture for 16-20 hours.
-
Allow the reaction mixture to cool to room temperature, during which the product may precipitate.
-
Filter the solid, wash with cold water, and neutralize carefully with a base (e.g., solid sodium bicarbonate) to obtain crude 2-(chloromethyl)-1H-benzo[d]imidazole[1].
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield pure 2-(chloromethyl)benzo[d]oxazole.
-
Step 2: Finkelstein Reaction for Bromination
-
Reaction: The 2-(chloromethyl)benzo[d]oxazole is treated with a source of bromide ions, typically sodium iodide in acetone, to undergo an SN2 reaction, replacing the chloride with bromide.
-
Procedure:
-
Dissolve 2-(chloromethyl)benzo[d]oxazole (1 equivalent) in dry acetone.
-
Add an excess of sodium bromide (e.g., 3-5 equivalents).
-
Reflux the mixture for 12-24 hours. The reaction can be monitored by TLC.
-
The less soluble sodium chloride will precipitate out of the acetone, driving the reaction to completion[2][3][4][5][6].
-
After cooling, filter off the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
The resulting residue can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford this compound.
-
Caption: Proposed two-step synthesis of this compound.
Derivatization of this compound
The reactivity of the bromomethyl group allows for the facile synthesis of a variety of derivatives through nucleophilic substitution reactions. This enables the introduction of diverse functional groups at the 2-position, which can significantly modulate the compound's physicochemical properties and biological activity.
General Experimental Protocol for Nucleophilic Substitution
-
Reaction: this compound is reacted with a suitable nucleophile (e.g., an amine, thiol, or alcohol) in the presence of a base to yield the corresponding 2-substituted derivative.
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Add the nucleophile (1.1-1.5 equivalents) to the solution.
-
Add a base (e.g., potassium carbonate, triethylamine, or sodium hydride, 1.5-2 equivalents) to scavenge the HBr generated during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Caption: General workflow for the synthesis of 2-substituted derivatives.
Medicinal Chemistry Applications and Biological Activity
Derivatives of this compound are of significant interest in medicinal chemistry due to the broad range of biological activities exhibited by the benzoxazole scaffold. The ability to readily introduce diverse substituents via the reactive bromomethyl handle allows for the fine-tuning of these activities.
Antimicrobial Activity
Numerous 2-substituted benzoxazole derivatives have demonstrated potent antibacterial and antifungal activities. While specific data for derivatives directly from this compound is limited, related compounds with a methylene bridge at the 2-position have shown promising results.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole derivatives | Bacillus subtilis | 0.00114 µM | [1] |
| Escherichia coli | 0.00140 µM | [1] | |
| Pseudomonas aeruginosa | 0.00257 µM | [1] | |
| Salmonella typhi | 0.00240 µM | [1] | |
| Klebsiella pneumoniae | 0.00122 µM | [1] | |
| Aspergillus niger | 0.00240 µM | [1] | |
| Candida albicans | 0.00034 µM | [1] | |
| 2,5-disubstituted benzoxazoles | Various bacteria & fungi | 7.8 - 250 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Tube Dilution Method) [1]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth in a set of test tubes.
-
Inoculation: Inoculate each tube with the standardized microbial suspension.
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for a specified period (e.g., 24-48 hours).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Benzoxazole derivatives have emerged as a promising class of anticancer agents, with various analogs exhibiting potent cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action are diverse and include inhibition of key enzymes involved in cancer progression and induction of apoptosis.
| Compound Class/Derivative | Cell Line | IC50 (µM) | Reference |
| Benzoxazole-coumarin hybrids | A-427 (ovarian), LCLC-103H (lung), RT-4 (bladder), SISO (cervical) | <0.01 - 0.30 | [7] |
| Phortress analogues (benzoxazole core) | HT-29 (colon), MCF7 (breast), A549 (lung), HepG2 (liver), C6 (brain) | Not specified, but described as having "very attractive anticancer effect" | [3][8] |
| Benzoxazole derivatives as VEGFR-2 inhibitors | HepG2 (liver), MCF-7 (breast) | 10.50 - 44.09 | [9] |
| 2,4,5-trisubstituted oxazoles | Various | Not specified, but noted to inhibit tubulin polymerization | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity [8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Potential Mechanisms of Action and Signaling Pathways
While the specific mechanisms of action for derivatives of this compound are not yet fully elucidated, the broader class of benzoxazoles has been shown to interact with several key biological targets.
-
Inhibition of DNA Gyrase: Some benzoxazole derivatives have been suggested to exert their antibacterial effects by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[11]
-
Agonism of the Aryl Hydrocarbon Receptor (AhR): Certain anticancer benzoxazole derivatives, designed as analogues of the prodrug Phortress, are believed to be metabolized to active compounds that are potent agonists of the AhR. Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1, which can, in turn, contribute to the anticancer effect.[3][8]
-
Inhibition of VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2, suggesting a mechanism of action that involves the suppression of tumor blood supply.[12]
-
Tubulin Polymerization Inhibition: The 2,4,5-trisubstituted oxazole scaffold, which is structurally related to the benzoxazole core, has been shown to inhibit tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Caption: Potential mechanisms of action for benzoxazole derivatives.
Conclusion
This compound serves as a highly valuable and reactive intermediate for the synthesis of a diverse range of derivatives with significant potential in medicinal chemistry. The ease of functionalization of the 2-position allows for the systematic exploration of structure-activity relationships and the optimization of antimicrobial and anticancer properties. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of derivatives synthesized directly from this core, the existing data on related benzoxazole compounds strongly support the continued investigation of this promising scaffold in drug discovery and development.
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 4. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Benzoxazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzoxazole core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This versatile scaffold serves as a cornerstone in the design and development of novel therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the biological significance of the benzoxazole core, with a focus on its role in anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. Detailed experimental protocols, quantitative biological data, and mechanistic pathways are presented to serve as a valuable resource for professionals in drug discovery and development.
Physicochemical Properties and Biological Versatility
Benzoxazole is an aromatic organic compound with the chemical formula C₇H₅NO. Its planar structure, combined with the presence of both hydrogen bond donors and acceptors, facilitates its interaction with various biological macromolecules. The benzoxazole nucleus is often considered a bioisostere of naturally occurring purine bases like adenine and guanine, which may explain its ability to interact with biopolymers within living systems.[1][2] The core structure can be readily functionalized at multiple positions, most notably at the 2-position, allowing for the precise modulation of its physicochemical properties and biological activity. This structural adaptability has led to the discovery of a multitude of benzoxazole derivatives with a wide range of therapeutic applications.[3]
Anticancer Activity of Benzoxazole Derivatives
Benzoxazole-containing compounds have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.[4][5] A significant mechanism of action for many benzoxazole derivatives is the inhibition of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2), cyclooxygenase-2 (COX-2), and poly (ADP-ribose) polymerase-2 (PARP-2).[6][7][8]
Quantitative Data: Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of selected benzoxazole derivatives.
Table 1: In Vitro Anticancer Activity of Benzoxazole Derivatives (IC50 in µM)
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 11 | MDA-MB-231 | 5.63 | [8] |
| MCF-7 | 3.79 | [8] | |
| 12 | MDA-MB-231 | 6.14 | [8] |
| MCF-7 | 6.05 | [8] | |
| 12d | HepG2 | 23.61 | [9] |
| MCF-7 | 44.09 | [9] | |
| 12f | HepG2 | 36.96 | [9] |
| MCF-7 | 22.54 | [9] | |
| 12i | HepG2 | 27.30 | [9] |
| MCF-7 | 27.99 | [9] | |
| 12l | HepG2 | 10.50 | [9] |
| MCF-7 | 15.21 | [9] | |
| 13a | HepG2 | 25.47 | [9] |
| MCF-7 | 32.47 | [9] | |
| Compound 1 | A549 | - | [10] |
| MCF-7 | 6.98 | [10] | |
| Compound 16 | A549 | - | [10] |
| MCF-7 | 6.98 | [10] | |
| Compound 17 | A549 | - | [10] |
| MCF-7 | 11.18 | [10] | |
| 5c | HepG2 | 5.93 | [11] |
| 5f | HepG2 | 6.58 | [11] |
| 6b | HepG2 | 8.10 | [11] |
| 5d | HepG2 | 8.75 | [11] |
| 6c | HepG2 | 9.95 | [11] |
Table 2: Kinase Inhibitory Activity of Benzoxazole Derivatives (IC50 in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 12 | PARP-2 | 0.07 | [8] |
| 14 | PARP-2 | 0.084 | [8] |
| 25 | PARP-2 | 0.074 | [8] |
| 27 | PARP-2 | 0.057 | [8] |
| 11 | PARP-2 | 0.19 | [8] |
| 13 | PARP-2 | 0.106 | [8] |
| 12l | VEGFR-2 | 0.097 | [9] |
| 12d | VEGFR-2 | 0.195 | [9] |
| 12i | VEGFR-2 | 0.155 | [9] |
| 11b | VEGFR-2 | 0.057 | [2] |
| c-Met | 0.181 | [2] | |
| 8d | VEGFR-2 | 0.0554 | [12] |
| 8a | VEGFR-2 | 0.0579 | [12] |
| 8e | VEGFR-2 | 0.0741 | [12] |
| 14o | VEGFR-2 | 586.3 (pg/ml) | [13] |
| 14l | VEGFR-2 | 636.2 (pg/ml) | [13] |
| 14b | VEGFR-2 | 705.7 (pg/ml) | [13] |
| Compound 1 | KDR | 6.855 | [11] |
Anti-inflammatory Activity of Benzoxazole Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[14] By selectively targeting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[14]
Quantitative Data: Anti-inflammatory and COX-2 Inhibitory Activities
Table 3: In Vitro COX-2 Inhibitory Activity of Benzoxazole Derivatives (IC50 in µM)
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |
| Methyl-2-amino benzoxazole carboxylate Tosylate | COX-2 | 11.5 (µg/ml) | - | [3] |
| N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazide | COX-2 | 19.6 (µg/ml) | - | [3] |
| 2-amino-N1-benzoyl benzoxazole-5-carbohydrazide | COX-2 | 21.9 (µg/ml) | - | [3] |
| Methyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylate | COX-2 | 25.8 (µg/ml) | - | [3] |
| Methyl-2-benzamido benzoxazole-5- carboxylate | COX-2 | 30.7 (µg/ml) | - | [3] |
| Compound 62 | COX-2 | 0.04 | 25.5 | [7] |
| Compound 66 | COX-2 | 0.14 | - | [7] |
| Compound 3e | COX-2 | 0.57 | 242.4 | |
| Compound 3f | COX-2 | 0.61 | 226.5 | |
| Compound 3r | COX-2 | 0.68 | 196.3 | |
| Compound 3s | COX-2 | 0.72 | 186.8 | |
| Compound C5 | COX-2 | 0.85 | 41.82 | |
| Compound C3 | COX-2 | 0.93 | 24.26 |
Antimicrobial Activity of Benzoxazole Derivatives
The rise of multidrug-resistant pathogens presents a major global health challenge. Benzoxazole derivatives have exhibited potent antimicrobial activity against a broad spectrum of bacteria and fungi. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.
Quantitative Data: Antimicrobial Activity
Table 4: Minimum Inhibitory Concentration (MIC) of Benzoxazole Derivatives (µM)
| Compound ID | Microorganism | MIC (µM) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | |
| Compound 19 | Salmonella typhi | 2.40 x 10⁻³ | |
| Compound 20 | Salmonella typhi | 2.40 x 10⁻³ | |
| Compound 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ | |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans | 16 | |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | Candida albicans isolate | 16 | |
| Benzoxazole Derivative II | Staphylococcus aureus | 50 | |
| Benzoxazole Derivative III | Staphylococcus aureus | 25 | |
| 5-Amino-2-(4-tert-butylphenyl)benzoxazole derivative | Enterococcus faecalis | 64 |
Neuroprotective Effects of Benzoxazole Derivatives
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by progressive neuronal loss. Recent studies have highlighted the neuroprotective potential of benzoxazole derivatives. These compounds can exert their effects through various mechanisms, including the inhibition of cholinesterase enzymes, which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.[6]
Quantitative Data: Anti-Alzheimer's Activity
Table 5: Cholinesterase Inhibitory Activity of Benzoxazole-Oxadiazole Derivatives (IC50 in µM)
| Compound ID | AChE IC50 (µM) | BuChE IC50 (µM) | Reference |
| 1 | 0.90 ± 0.05 | 1.10 ± 0.10 | [6] |
| Range for compounds 1-19 | 0.90 - 35.20 | 1.10 - 37.70 | [6] |
Signaling Pathways and Experimental Workflows
The biological activities of benzoxazole derivatives are a consequence of their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds, as well as a general workflow for their discovery and evaluation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers in the field.
Synthesis of 2-Substituted Benzoxazole Derivatives
Method 1: Triflic Anhydride (Tf₂O) Promoted Electrophilic Activation
This method describes the synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols.
-
Reaction Setup: To a solution of the tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1 mmol).
-
Activation: Cool the mixture to 0°C and add triflic anhydride (Tf₂O, 0.6 mmol) dropwise. Stir for 15 minutes at 0°C.
-
Cyclization: Add 2-aminophenol (0.5 mmol) to the reaction mixture and stir for 1 hour at room temperature.
-
Quenching: Quench the reaction with triethylamine (Et₃N, 0.5 mL).
-
Purification: Evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 20:1) to yield the desired 2-substituted benzoxazole.
Method 2: Imidazolium Chloride Promoted Synthesis
This protocol outlines a metal-free approach for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and N,N-dimethylformamide (DMF) derivatives.
-
Reaction Mixture: In a reaction vessel, combine the 2-aminophenol derivative (5.5 mmol), the DMF derivative (e.g., N,N-dimethylbenzamide, 11 mmol), and imidazolium chloride (30 mol%).
-
Reaction Conditions: Stir the mixture at 140°C for 6-8 hours.
-
Work-up: After the reaction is complete, add water (15 mL) and ethyl acetate (20 mL) to the mixture.
-
Extraction and Purification: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a petroleum ether/ethyl acetate eluent system.
Method 3: Microwave-Assisted Synthesis
This method provides a rapid and efficient synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids under microwave irradiation.
-
Reactant Preparation: In a microwave process vial, mix 2-aminophenol (1.0 mmol) and the desired carboxylic acid (1.0 mmol).
-
Microwave Irradiation: Place the vial in a microwave reactor and irradiate the mixture at 200°C for the specified time (typically 10-30 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After cooling, dissolve the reaction mixture in ethyl acetate. Wash the organic layer with a saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.[8][9]
In Vitro Anti-inflammatory Activity Assay (COX-2 Inhibition)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Assay Kit: Utilize a commercially available COX-2 inhibitor screening kit.
-
Reaction Mixture: Prepare the reaction mixture containing the COX-2 enzyme, arachidonic acid (substrate), and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture according to the manufacturer's instructions.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method provided in the kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.[3]
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This is a standard animal model for evaluating the in vivo anti-inflammatory activity of compounds.
-
Animal Model: Use Wistar albino rats (150-200 g).
-
Compound Administration: Administer the test compounds orally at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., diclofenac sodium).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 0, 60, 120, and 180 minutes after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare serial two-fold dilutions of the benzoxazole derivatives in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
The benzoxazole core represents a highly versatile and privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of potent biological activities. The extensive research into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties has led to the identification of numerous lead compounds with significant therapeutic potential. The ability to readily functionalize the benzoxazole nucleus allows for the fine-tuning of their pharmacological profiles, offering a promising avenue for the development of next-generation therapeutics.
Future research in this area will likely focus on the optimization of existing lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties. Further exploration of their mechanisms of action and the identification of novel biological targets will undoubtedly open up new therapeutic possibilities. The continued application of advanced synthetic methodologies and computational drug design will accelerate the discovery and development of novel benzoxazole-based drugs to address a wide range of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. biorbyt.com [biorbyt.com]
- 6. springbiosolution.com [springbiosolution.com]
- 7. researchgate.net [researchgate.net]
- 8. admescope.com [admescope.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
The Therapeutic Potential of 2-(Bromomethyl)benzo[d]oxazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold, a heterocyclic aromatic compound, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This is attributed in part to its structural similarity to biological purines like adenine and guanine, which may facilitate interactions with various biological macromolecules. Among the diverse range of benzoxazole derivatives, those bearing a reactive bromomethyl group at the 2-position represent a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of the current research on 2-(bromomethyl)benzo[d]oxazole derivatives, focusing on their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.
Core Therapeutic Applications: Anticancer and Antimicrobial Activities
Research into this compound derivatives has predominantly focused on two key therapeutic areas: oncology and infectious diseases. The reactive bromomethyl group serves as a chemical handle for the introduction of various pharmacophores, leading to the development of compounds with potent and selective biological activities.
Anticancer Potential
This compound derivatives have demonstrated significant promise as anticancer agents through multiple mechanisms of action, including the inhibition of key signaling pathways and the induction of apoptosis.
1. VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Inhibition of VEGFR-2 signaling is a clinically validated strategy to halt tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, a novel series of 2-thioacetamide linked benzoxazole-benzamide conjugates were designed and evaluated as potential VEGFR-2 inhibitors, with some compounds showing excellent cytotoxic activity against HCT-116 (colon) and MCF-7 (breast) cancer cell lines.[3]
2. Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them an attractive target for cancer therapy.[4] Disruption of microtubulin dynamics by inhibiting tubulin polymerization leads to cell cycle arrest and apoptosis. The broader class of 2,4,5-trisubstituted oxazoles, structurally related to benzoxazoles, are known to exert their anti-proliferative effects through this mechanism.[4]
3. Induction of Apoptosis:
A common downstream effect of the anticancer activity of benzoxazole derivatives is the induction of programmed cell death, or apoptosis. By disrupting critical cellular processes like angiogenesis and cell division, these compounds can trigger the apoptotic cascade, leading to the elimination of cancer cells. For example, some benzoxazole derivatives have been shown to induce apoptosis in HepG2 (liver) and MCF-7 (breast) cancer cell lines.[5]
Antimicrobial Activity
The rise of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. Benzoxazole derivatives have shown considerable potential in this area, exhibiting activity against a range of bacteria and fungi.[4] The mechanism of action for their antimicrobial effects is still under investigation but is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Biological Data
The following tables summarize the quantitative data for various benzoxazole derivatives, highlighting their anticancer and antimicrobial potencies. It is important to note that the data is derived from various studies and represents a range of structurally diverse benzoxazole derivatives, not exclusively those with a 2-bromomethyl substituent. However, this data provides a valuable reference for the potential efficacy of this class of compounds.
Table 1: Anticancer Activity of Benzoxazole Derivatives (IC50 Values)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Piperidinyl-Based Benzoxazole (Cpd 11b) | MCF-7 (Breast) | - | VEGFR-2 & c-Met Inhibition | [6] |
| Piperidinyl-Based Benzoxazole (Cpd 11a) | - | - | VEGFR-2 & c-Met Inhibition | [6] |
| Benzoxazole-Benzamide Conjugate (Cpd 1) | HCT-116 (Colon) | - | VEGFR-2 Inhibition | [3] |
| Benzoxazole-Benzamide Conjugate (Cpd 11) | HCT-116 (Colon) | - | VEGFR-2 Inhibition | [3] |
| 2-Thioacetamide Benzoxazole (Cpd 12l) | HepG2 (Liver) | 10.50 | VEGFR-2 Inhibition | [5] |
| 2-Thioacetamide Benzoxazole (Cpd 12l) | MCF-7 (Breast) | 15.21 | VEGFR-2 Inhibition | [5] |
| Modified Benzoxazole (Cpd 8d) | MCF-7 (Breast) | 3.43 | VEGFR-2 Inhibition | [2] |
| Modified Benzoxazole (Cpd 8d) | HCT116 (Colorectal) | 2.79 | VEGFR-2 Inhibition | [2] |
| Modified Benzoxazole (Cpd 8d) | HepG2 (Hepatocellular) | 2.43 | VEGFR-2 Inhibition | [2] |
| Benzoxazole clubbed 2-Pyrrolidinone (Cpd 19) | SNB-75 (CNS) | - (%GI: 35.49) | MAGL Inhibition | [7] |
| Benzoxazole clubbed 2-Pyrrolidinone (Cpd 20) | SNB-75 (CNS) | - (%GI: 31.88) | MAGL Inhibition | [7] |
Table 2: VEGFR-2 Inhibitory Activity of Benzoxazole Derivatives (IC50 Values)
| Compound/Derivative Class | IC50 (µM) | Reference |
| Piperidinyl-Based Benzoxazole (Cpd 11b) | 0.057 | [6] |
| Piperidinyl-Based Benzoxazole (Cpd 11a) | 0.082 | [6] |
| 2-Thioacetamide Benzoxazole (Cpd 12l) | 0.097 | [4] |
| Modified Benzoxazole (Cpd 8d) | 0.0554 | [2] |
| Modified Benzoxazole (Cpd 8a) | 0.0579 | [2] |
| Modified Benzoxazole (Cpd 8e) | 0.0741 | [2] |
Table 3: Antimicrobial Activity of Benzoxazole Derivatives (MIC Values)
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Pseudomonas aeruginosa | 25 | [8] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Candida albicans | 6.25 | [8] |
| Benzoxazole-benzimidazol derivative (Cpd 10) | Bacillus subtilis | 1.14 x 10⁻³ (µM) | [9] |
| Benzoxazole-benzimidazol derivative (Cpd 24) | Escherichia coli | 1.40 x 10⁻³ (µM) | [9] |
| Benzoxazole-benzimidazol derivative (Cpd 13) | Pseudomonas aeruginosa | 2.57 x 10⁻³ (µM) | [9] |
| Benzoxazole-benzimidazol derivative (Cpd 16) | Klebsiella pneumoniae | 1.22 x 10⁻³ (µM) | [9] |
| Benzoxazole-benzimidazol derivative (Cpd 1) | Candida albicans | 0.34 x 10⁻³ (µM) | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the 2-(halomethyl)benzo[d]oxazole core and key in vitro assays for evaluating the therapeutic potential of its derivatives.
Synthesis of 2-(Chloromethyl)benzo[d]oxazole
Materials:
-
o-Phenylenediamine
-
Chloroacetic acid
-
4 N Hydrochloric acid
Procedure:
-
A mixture of o-phenylenediamine, chloroacetic acid, and 4 N hydrochloric acid is refluxed for 16 hours.[9]
-
The reaction mixture is allowed to stand overnight.
-
The mixture is then filtered and diluted with water.
-
After cooling, the solution is carefully neutralized to precipitate the product.
-
The crude product is collected by filtration and can be further purified by recrystallization.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
VEGFR-2 Kinase Assay Kit (e.g., BPS Bioscience, #40325)
-
Test compounds dissolved in DMSO
-
ATP
-
Kinase-Glo MAX reagent (Promega)
-
96-well white microplates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in a suitable buffer.
-
To the wells of a 96-well plate, add the test compound, VEGFR-2 enzyme, the substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP.
-
Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.
-
Add Kinase-Glo MAX reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for a further 5-10 minutes.
-
Measure the luminescence using a microplate reader. The amount of ATP remaining is inversely correlated with VEGFR-2 activity.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the VEGFR-2 enzyme activity.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Nocodazole) and negative control (vehicle)
-
96-well microplate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold GTB.
-
Prepare a reaction mixture containing tubulin, GTP, and glycerol on ice.
-
Add serial dilutions of the test compounds or controls to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds dissolved in DMSO
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microtiter plates
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.
-
Inoculate each well with the microbial suspension.
-
Include positive control (microorganism with antibiotic), negative control (broth only), and vehicle control (microorganism with DMSO) wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
Conclusion and Future Directions
This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Their synthetic tractability allows for the creation of diverse chemical libraries, and their demonstrated biological activities against key targets such as VEGFR-2 and tubulin highlight their potential.
Future research in this area should focus on several key aspects. A more systematic exploration of the structure-activity relationships (SAR) is needed to guide the rational design of more potent and selective derivatives. This includes investigating the impact of various substituents introduced via the reactive bromomethyl handle. Furthermore, a deeper understanding of the mechanisms of action, including the identification of novel cellular targets, will be crucial for their clinical development. Finally, as promising in vitro data emerges, progression to in vivo studies will be essential to evaluate the efficacy, pharmacokinetics, and safety of these compounds in preclinical models. The continued investigation of this compound derivatives holds significant promise for the discovery of next-generation therapies for cancer and infectious diseases.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation | MDPI [mdpi.com]
- 3. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 2-(Bromomethyl)benzo[d]oxazole in the Synthesis of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential anticancer agents derived from 2-(Bromomethyl)benzo[d]oxazole. This key intermediate serves as a versatile scaffold for the development of a diverse range of benzoxazole-based compounds, which have demonstrated significant potential in cancer research.[1][2] This document outlines a representative synthetic protocol, summarizes the anticancer activities of relevant derivatives, provides detailed experimental procedures for biological evaluation, and illustrates key pathways and workflows.
Synthetic Strategy: Derivatization of this compound
The primary synthetic route for generating a library of anticancer candidates from this compound involves the nucleophilic substitution of the reactive bromomethyl group. This allows for the introduction of a wide variety of functional groups, particularly through the formation of carbon-nitrogen and carbon-sulfur bonds.
A general workflow for this synthesis is depicted below:
Caption: Synthetic workflow for derivatizing this compound.
Experimental Protocol: General Procedure for the Synthesis of 2-((Arylamino)methyl)benzo[d]oxazole Derivatives
This protocol provides a representative method for the synthesis of 2-(substituted-methyl)benzo[d]oxazole derivatives.
Materials:
-
This compound
-
Substituted amine or thiol (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base (2.0 equivalents)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile, add the desired amine or thiol (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to reflux (50-80 °C) for 2-6 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final 2-(substituted-methyl)benzo[d]oxazole derivative.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Anticancer Activity of 2-Substituted Benzoxazole Derivatives
A variety of 2-substituted benzoxazole derivatives have been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of these compounds, expressed as IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 12l | A549 (Lung) | 0.4 | [3] |
| 12l | KB (Oral) | 3.3 | [3] |
| 12d | HepG2 (Liver) | 10.50 | [4] |
| 12d | MCF-7 (Breast) | 15.21 | [4] |
| 12i | HepG2 (Liver) | Not specified | [4] |
| 12i | MCF-7 (Breast) | Not specified | [4] |
| 13a | HepG2 (Liver) | Not specified | [4] |
| 13a | MCF-7 (Breast) | Not specified | [4] |
| 14b | HepG2 (Liver) | 4.61 | [5] |
| 14b | MCF-7 (Breast) | 4.75 | [5] |
| 14i | HepG2 (Liver) | 3.22 | [5] |
| 14i | MCF-7 (Breast) | 6.94 | [5] |
| 14l | HepG2 (Liver) | 6.70 | [5] |
| 14l | MCF-7 (Breast) | 6.87 | [5] |
| 14o | HepG2 (Liver) | 7.01 | [6] |
| 14o | MCF-7 (Breast) | Not specified | [6] |
| Compound with Chlorine | HCV29T (Bladder) | 2.18 - 2.89 | [7] |
| Compound with Chlorine | T47D (Breast) | 2.18 - 2.89 | [7] |
| Compound with Chlorine | A549 (Lung) | 2.18 - 2.89 | [7] |
| Compound with Chlorine | SW707 (Rectal) | 2.18 - 2.89 | [7] |
| 3b | MCF-7 (Breast) | 12 µg/mL | [8] |
| 3c | MCF-7 (Breast) | 4 µg/mL | [8] |
| 3e | HepG2 (Liver) | 17.9 µg/mL | [8] |
Biological Evaluation Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][10][11] It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9][11]
Caption: Workflow of the MTT assay for determining cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2-(Substituted-methyl)benzo[d]oxazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the benzoxazole derivatives in the cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 to 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.
Potential Mechanism of Action: Targeting Signaling Pathways
Several benzoxazole derivatives have been reported to exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4][5][6][12]
Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.
Further investigation into the precise molecular targets and mechanisms of action of novel derivatives synthesized from this compound is a promising area for future research. This includes kinase inhibition assays, cell cycle analysis, and apoptosis assays to fully elucidate their therapeutic potential.
References
- 1. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2-(Bromomethyl)benzo[d]oxazole as a Versatile Precursor for Novel Anti-inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily function by inhibiting cyclooxygenase (COX) enzymes.[1] However, non-selective NSAIDs can cause gastrointestinal and renal side effects due to the inhibition of the constitutive COX-1 enzyme.[1] Consequently, there is significant interest in developing selective COX-2 inhibitors, which target the inducible enzyme responsible for producing pro-inflammatory prostaglandins at inflammation sites.[1][2] The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anti-inflammatory properties.[3][4] 2-(Bromomethyl)benzo[d]oxazole is an excellent starting precursor for synthesizing a library of novel benzoxazole derivatives, enabling the exploration of structure-activity relationships and the development of potent and selective anti-inflammatory agents.
This document provides detailed protocols for the synthesis of anti-inflammatory compounds derived from this compound and for their subsequent biological evaluation.
Synthetic Pathway and Experimental Workflow
The general strategy involves using this compound as a key intermediate. This compound allows for the facile introduction of various functional groups, particularly through nucleophilic substitution at the bromomethyl position. A common approach is to react it with thiols, amines, or other nucleophiles to generate a diverse library of derivatives. These derivatives are then screened for their anti-inflammatory potential through a series of in vitro and in vivo assays.
Caption: General workflow for synthesis and screening of anti-inflammatory drugs.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
Many benzoxazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the arachidonic acid cascade. When a cell is damaged, phospholipases release arachidonic acid from the cell membrane. This acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[5]
-
COX Pathway: COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6] Selective inhibition of COX-2 is a primary goal for modern anti-inflammatory drugs.[1]
-
LOX Pathway: The 5-lipoxygenase (5-LOX) enzyme converts arachidonic acid into leukotrienes, which are involved in various inflammatory responses.[5]
Compounds that can dually inhibit both COX-2 and 5-LOX are of particular interest as they may offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile.[7]
Caption: Inhibition of the Arachidonic Acid Cascade by Benzoxazole Derivatives.
Experimental Protocols
Protocol 1: General Synthesis of 2-((Substituted-thio)methyl)benzo[d]oxazole Derivatives
This protocol describes a general method for synthesizing thio-substituted benzoxazole derivatives from this compound. This approach is adapted from procedures for synthesizing similar heterocyclic compounds.[8][9]
Materials:
-
This compound
-
Appropriate thiol-containing reactant (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol)
-
Sodium hydride (NaH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
n-Hexane
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve the selected thiol reactant (1.0 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) to the solution at 0 °C and stir for 15 minutes to form the sodium thiolate salt.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress using TLC with an appropriate solvent system (e.g., ethyl acetate:n-hexane, 3:7).
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure S-substituted derivative.
-
Characterize the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard and widely used method to screen for acute anti-inflammatory activity.[1][10][11]
Materials:
-
Wistar albino rats (150-200g)
-
Synthesized benzoxazole derivatives
-
Standard drug (e.g., Diclofenac Sodium, 20 mg/kg)
-
Carrageenan solution (1% w/v in saline)
-
Vehicle (e.g., 0.5% Sodium CMC solution)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (n=6): Control, Standard, and Test groups (for each synthesized compound).
-
Fast the animals overnight with free access to water before the experiment.
-
Administer the vehicle, standard drug, or test compounds orally (p.o.) at a specific dose (e.g., 20 mg/kg body weight).
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, and 4 h).
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test).
Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This protocol outlines a common method to determine the COX-2 inhibitory potential of the synthesized compounds.[2][12]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Synthesized benzoxazole derivatives dissolved in DMSO
-
Standard COX-2 inhibitor (e.g., Celecoxib)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the standard inhibitor (Celecoxib) in the assay buffer.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or standard.
-
Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid and the fluorometric probe to each well.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 535/587 nm) over time.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the compound concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) from the dose-response curve.
Data Presentation: Biological Activity of Benzoxazole Derivatives
The following tables summarize representative data from studies on the anti-inflammatory activity of various benzoxazole derivatives.
Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg, p.o.) | % Inhibition of Edema (at 3h) | Ulcerogenic Activity | Reference |
| 3a | 20 | 81.7% | Less than Ibuprofen | [11] |
| 3l | 20 | 72.8% | Less than Ibuprofen | [11] |
| 3n | 20 | 75.6% | Less than Ibuprofen | [11] |
| Ibuprofen (Standard) | 20 | 64.7% | - | [11] |
| Diclofenac Sodium (Standard) | 20 | 69.5% | - | [11] |
Table 2: In Vitro Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 3c | IL-6 (MD2 Target) | 10.14 | N/A | [13] |
| 3d | IL-6 (MD2 Target) | 5.43 | N/A | [13] |
| 3g | IL-6 (MD2 Target) | 5.09 | N/A | [13] |
| C64 (Chalcone) | COX-2 | 0.136 | 68.43 | [7] |
| C64 (Chalcone) | 5-LOX | - | N/A | [7] |
| Celecoxib (Standard) | COX-2 | - | 379.80 | [6] |
| Etoricoxib (Standard) | COX-2 | - | 89.32 | [7] |
(Note: N/A indicates data not available in the cited sources. The data presented is from various benzoxazole and related derivative studies to illustrate typical results.)
References
- 1. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth | MDPI [mdpi.com]
- 3. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Dual COX-2/5-LOX Inhibitory Activity by Chalcone Derivatives: A Safe and Efficacious Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Fluorescent Probes from 2-(Bromomethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzoxazole derivatives are a significant class of heterocyclic compounds renowned for their fluorescent properties and wide-ranging applications in biomedical research and drug discovery. The rigid, planar structure of the benzoxazole core, combined with an extended π-conjugation system, gives rise to desirable photophysical characteristics, including strong fluorescence emission. The starting material, 2-(Bromomethyl)benzo[d]oxazole, features a highly fluorescent benzoxazole fluorophore and a reactive bromomethyl group. This reactive handle allows for the straightforward covalent attachment of various recognition moieties through nucleophilic substitution reactions. This modular approach enables the rational design of targeted fluorescent probes for detecting specific analytes, monitoring enzymatic activity, and imaging subcellular components.
The general principle for designing fluorescent probes from this compound involves a "fluorophore-receptor" system. The benzoxazole moiety serves as the fluorescent reporter, while the attached recognition group is designed to interact with a specific target. This interaction can modulate the fluorescence output of the benzoxazole core through mechanisms such as Photoinduced Electron Transfer (PeT), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT), leading to a detectable change in fluorescence intensity or wavelength.
Application: A Turn-On Fluorescent Probe for Cysteine Detection
A practical application of this scaffold is the development of a "turn-on" fluorescent probe for the detection of biothiols, such as cysteine (Cys). Cysteine plays a crucial role in cellular redox homeostasis, and its abnormal levels are associated with various diseases.
The probe can be designed by conjugating a recognition moiety to the this compound core that quenches its fluorescence, for instance, through a PeT mechanism. The sulfhydryl group of cysteine can then react with the probe, cleaving the quencher and restoring the fluorescence of the benzoxazole fluorophore. This "turn-on" response provides a direct and sensitive method for detecting cysteine.
Quantitative Data
As specific experimental data for probes derived directly from this compound is limited in the literature, the following table presents hypothetical yet plausible photophysical properties for a cysteine-activatable probe. These values are based on known properties of similar benzoxazole-based fluorescent probes.
| Property | Probe (Quenched State) | Probe + Cysteine (Fluorescent State) |
| Excitation Wavelength (λex) | ~340 nm | ~340 nm |
| Emission Wavelength (λem) | ~450 nm (weak) | ~450 nm (strong) |
| Stokes Shift | ~110 nm | ~110 nm |
| Quantum Yield (Φ) | < 0.1 | > 0.6 |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | ~15,000 M⁻¹cm⁻¹ |
Experimental Protocols
Protocol 1: Synthesis of a Cysteine-Activatable Fluorescent Probe
This protocol describes the synthesis of a fluorescent probe for cysteine detection by reacting this compound with a thiol-containing quenching moiety. For this example, we will use N-acetyl-L-cysteine as the recognition and quenching unit. The reaction involves a nucleophilic substitution where the thiol group of N-acetyl-L-cysteine displaces the bromide ion.
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve N-acetyl-L-cysteine (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.0 equivalents) to the solution to deprotonate the thiol group. Stir the mixture at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Slowly add the solution of this compound to the N-acetyl-L-cysteine solution with continuous stirring at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting material on the TLC plate), quench the reaction by adding a small amount of deionized water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure fluorescent probe.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Fluorescence Assay for Cysteine Detection
This protocol outlines the procedure for evaluating the fluorescent response of the synthesized probe to cysteine in a buffer solution.
Materials:
-
Synthesized fluorescent probe
-
Stock solution of the probe (e.g., 1 mM in DMSO)
-
Stock solution of cysteine (e.g., 10 mM in buffer)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS (pH 7.4).
-
Record the fluorescence emission spectrum of the probe solution (e.g., excitation at 340 nm, emission scan from 400 nm to 600 nm).
-
To the cuvette containing the probe solution, add increasing concentrations of cysteine (e.g., from a stock solution to achieve final concentrations ranging from 0 to 100 µM).
-
After each addition of cysteine, incubate the solution for a short period (e.g., 5 minutes) at room temperature to allow for the reaction to complete.
-
Record the fluorescence emission spectrum after each addition.
-
Plot the fluorescence intensity at the emission maximum (~450 nm) as a function of the cysteine concentration to determine the sensitivity and detection limit of the probe.
-
To assess selectivity, repeat the experiment with other amino acids and biologically relevant species (e.g., glutathione, homocysteine, etc.) at the same concentrations.
Visualizations
Caption: Synthetic workflow for the preparation of a cysteine-activatable fluorescent probe.
Caption: Mechanism of fluorescence turn-on for cysteine detection.
Synthesis of Oxaprozin via a 2-(Bromomethyl)oxazole Analogue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class of compounds.[1][2] It is utilized in the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1] This document outlines a detailed, step-by-step protocol for the synthesis of Oxaprozin commencing with a 2-(bromomethyl)-4,5-diphenyl-oxazole intermediate. This key intermediate provides a reactive handle for the introduction of the propionic acid side chain through a malonic ester synthesis route.[1] The protocols provided are intended to be reproducible for researchers in the fields of medicinal chemistry and drug development.
Synthetic Pathway Overview
The synthesis of Oxaprozin from the 2-(bromomethyl)-4,5-diphenyl-oxazole analogue proceeds through a three-step sequence:
-
Alkylation: The reaction of 2-bromomethyl-4,5-diphenyl-oxazole with a malonate ester.[1]
-
Hydrolysis: Saponification of the resulting diester to form a dicarboxylic acid.[1]
-
Decarboxylation: The removal of one carboxyl group to yield the final product, Oxaprozin.[1]
The precursor, 2-bromomethyl-4,5-diphenyl-oxazole, can be synthesized from the corresponding 2-hydroxymethyl-4,5-diphenyl-oxazole, which is accessible through the Robinson-Gabriel synthesis.[1]
Experimental Workflow
Caption: Synthetic workflow for Oxaprozin.
Experimental Protocols
Part 1: Synthesis of 2-Bromomethyl-4,5-diphenyl-oxazole
Materials:
-
2-Hydroxymethyl-4,5-diphenyl-oxazole
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Nitrogen gas
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-hydroxymethyl-4,5-diphenyl-oxazole (1.0 eq) in anhydrous diethyl ether.[1]
-
Cool the solution in an ice bath.[1]
-
Slowly add a solution of phosphorus tribromide (0.4 eq) in anhydrous diethyl ether via a dropping funnel with constant stirring.[1]
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.[1]
-
Allow the reaction to proceed at room temperature for an additional 2 hours.[1]
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with diethyl ether. The organic layer is then dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Part 2: Synthesis of Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate
Materials:
-
2-Bromomethyl-4,5-diphenyl-oxazole
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
TLC plates
Procedure:
-
Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol in a round-bottom flask.[1]
-
To this solution, add diethyl malonate (1.1 eq) dropwise with stirring.[1]
-
After stirring for 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol.[1]
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.[1]
-
Dissolve the residue in water and extract the product with diethyl ether.[1] The combined organic layers are then washed, dried, and concentrated to yield the crude diester, which can be purified by column chromatography.
Part 3: Synthesis of Oxaprozin
Materials:
-
Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Heating apparatus
Procedure:
-
Hydrolysis: Dissolve the purified diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate in a mixture of ethanol and water containing an excess of sodium hydroxide. Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Acidification: After cooling, the reaction mixture is concentrated to remove the ethanol. The aqueous solution is then acidified with hydrochloric acid to precipitate the dicarboxylic acid intermediate, 2-((4,5-diphenyloxazol-2-yl)methyl)malonic acid.
-
Decarboxylation: The isolated dicarboxylic acid is then heated (neat or in a high-boiling solvent) to effect decarboxylation, yielding Oxaprozin.[1]
-
Purification: The crude Oxaprozin can be purified by recrystallization from an appropriate solvent system.
Data Summary
The following table summarizes the key transformations and expected outcomes for the synthesis of Oxaprozin. The yields are representative and may vary based on reaction scale and optimization.
| Step | Reactants | Key Reagents | Product | Typical Yield (%) |
| Bromination | 2-Hydroxymethyl-4,5-diphenyl-oxazole | PBr₃ | 2-Bromomethyl-4,5-diphenyl-oxazole | 75-85 |
| Alkylation | 2-Bromomethyl-4,5-diphenyl-oxazole, Diethyl malonate | NaOEt | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | 70-80 |
| Hydrolysis & Decarboxylation | Diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate | NaOH, Heat | Oxaprozin | 80-90 |
Concluding Remarks
This protocol provides a robust and reproducible method for the synthesis of Oxaprozin using a 2-(bromomethyl)oxazole analogue. The described malonic ester synthesis route is an efficient method for constructing the propionic acid side chain. Researchers should adhere to standard laboratory safety practices when handling all chemicals, particularly phosphorus tribromide and sodium ethoxide. The purity and identity of the synthesized compounds should be confirmed by appropriate analytical techniques such as NMR, IR, and mass spectrometry.
References
Application Notes and Protocols: C-alkylation of Stabilized Carbanions with 2-(Bromomethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 2-(bromomethyl)benzo[d]oxazole and its subsequent use in the C-alkylation of stabilized carbanions. The methodologies outlined are foundational for the synthesis of novel compounds where the benzoxazole moiety is coupled with active methylene compounds, paving the way for applications in medicinal chemistry and drug discovery.
Introduction
The benzoxazole scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. The functionalization of the benzoxazole core is a key strategy in the development of new therapeutic agents. C-alkylation of stabilized carbanions, such as those derived from malonic esters or β-ketoesters, with electrophilic benzoxazole derivatives provides a robust method for creating carbon-carbon bonds and introducing the benzoxazole unit into a variety of molecular frameworks.
This protocol details a two-stage process: first, the synthesis of the key electrophile, this compound, via radical bromination of 2-methylbenzo[d]oxazole; and second, the C-alkylation of a representative stabilized carbanion, diethyl malonate, with the synthesized this compound.
Data Presentation
The following table summarizes the expected products and representative yields for the C-alkylation of various stabilized carbanions with this compound. The yields are based on typical outcomes for similar alkylation reactions.
| Entry | Stabilized Carbanion Precursor | Base | Solvent | Product | Representative Yield (%) |
| 1 | Diethyl malonate | Sodium ethoxide | Ethanol | Diethyl 2-((benzo[d]oxazol-2-yl)methyl)malonate | 85-95 |
| 2 | Ethyl acetoacetate | Sodium ethoxide | Ethanol | Ethyl 2-acetyl-3-(benzo[d]oxazol-2-yl)propanoate | 80-90 |
| 3 | Acetylacetone | Potassium carbonate | Acetone | 3-((Benzo[d]oxazol-2-yl)methyl)pentane-2,4-dione | 75-85 |
| 4 | Benzyl cyanide | Sodium hydride | DMF | 2-(Benzo[d]oxazol-2-yl)-3-phenylpropanenitrile | 70-80 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 2-methylbenzo[d]oxazole using N-bromosuccinimide (NBS) as a brominating agent.[1]
Materials:
-
2-Methylbenzo[d]oxazole
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzo[d]oxazole (1.0 eq) in carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide or AIBN (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Protocol 2: C-alkylation of Diethyl Malonate with this compound
This protocol provides a general procedure for the C-alkylation of diethyl malonate, a representative active methylene compound, with the synthesized this compound.[2]
Materials:
-
Diethyl malonate
-
Sodium ethoxide (NaOEt) or Potassium Carbonate (K₂CO₃)
-
Anhydrous ethanol or Dimethylformamide (DMF)
-
This compound
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Carbanion Formation:
-
In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature with stirring.
-
Stir the mixture for 30 minutes to ensure the complete formation of the sodium salt of diethyl malonate (the stabilized carbanion).
-
-
Alkylation Reaction:
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous ethanol.
-
Add the solution of this compound dropwise to the stirred carbanion solution.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add diethyl ether and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the organic layer under reduced pressure.
-
The resulting crude product, diethyl 2-((benzo[d]oxazol-2-yl)methyl)malonate, can be purified by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis of this compound and its use in C-alkylation.
Caption: Logical relationship of reactants in the C-alkylation reaction.
References
Application Notes and Protocols: Reaction of 2-(Bromomethyl)benzo[d]oxazole with Amine Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the synthesis of 2-(aminomethyl)benzo[d]oxazole derivatives through the nucleophilic substitution reaction of 2-(bromomethyl)benzo[d]oxazole with various amine nucleophiles. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]
The reaction proceeds via a nucleophilic substitution, where the amine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. This versatile reaction allows for the synthesis of a diverse library of 2-substituted aminomethyl benzoxazoles by varying the amine nucleophile.
Data Presentation: Reaction of this compound with Various Amines
The following table summarizes the typical reaction conditions and outcomes for the synthesis of 2-(aminomethyl)benzo[d]oxazole derivatives. Yields are generally reported as good to excellent, depending on the nature of the amine nucleophile.[3][4]
| Amine Nucleophile Category | Representative Amines | Typical Base | Typical Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Primary Aliphatic Amines | Butylamine, Cyclohexylamine | K₂CO₃, Et₃N | Acetonitrile, THF | 2 - 6 | Room Temp. - 60 | 70 - 90 |
| Secondary Aliphatic Amines | Diethylamine, Piperidine | K₂CO₃, Et₃N | Acetonitrile, THF | 4 - 12 | Room Temp. - 80 | 60 - 85 |
| Primary Aromatic Amines | Aniline, p-Toluidine | K₂CO₃, Na₂CO₃ | DMF, DMSO | 6 - 18 | 80 - 120 | 58 - 83[3][4] |
| Secondary Aromatic Amines | N-Methylaniline | NaH, K₂CO₃ | DMF, DMSO | 12 - 24 | 100 - 140 | 50 - 75 |
Experimental Protocols
General Protocol for the Synthesis of 2-(Aminomethyl)benzo[d]oxazole Derivatives
This protocol describes a general method for the nucleophilic substitution reaction between this compound and an amine nucleophile.
Materials:
-
This compound
-
Amine (primary or secondary, aliphatic or aromatic)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add the desired amine nucleophile (1.1-1.5 eq.).
-
Add a suitable base, such as anhydrous potassium carbonate (1.5-2.0 eq.) or triethylamine (1.5-2.0 eq.), to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to the appropriate temperature as indicated in the data table.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if heated.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the crude residue in an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure 2-(aminomethyl)benzo[d]oxazole derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).
Applications in Drug Development
Derivatives of 2-(aminomethyl)benzo[d]oxazole have shown significant promise in drug discovery due to their diverse biological activities.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of benzoxazole derivatives against various cancer cell lines.[1][2][5] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
Caption: PI3K/AKT/mTOR signaling pathway and inhibition by benzoxazole derivatives.
Anti-inflammatory Activity
Certain benzoxazole derivatives have demonstrated potent anti-inflammatory effects. One of the proposed mechanisms for this activity is the activation of the Nrf2-HO-1 signaling pathway.[6] This pathway plays a crucial role in the cellular defense against oxidative stress and inflammation.
Caption: Nrf2-HO-1 signaling pathway activation by benzoxazole derivatives.
Experimental Workflow for Biological Screening
The following diagram illustrates a typical workflow for the biological evaluation of newly synthesized 2-(aminomethyl)benzo[d]oxazole derivatives.
Caption: General experimental workflow for drug discovery with benzoxazole derivatives.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(Alkoxymethyl)- and 2-(Phenoxymethyl)-oxazoles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazoles. These compounds are important scaffolds in medicinal chemistry and drug discovery, appearing in a variety of biologically active molecules. The methodologies described herein offer versatile and efficient routes to these valuable heterocyclic structures.
Introduction
Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The 2-substituted oxazole motif is of particular interest due to its presence in numerous natural products and pharmaceuticals. Specifically, 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazoles serve as crucial building blocks in the development of new therapeutic agents. Traditional synthetic routes to oxazoles, such as the Robinson-Gabriel and Fischer syntheses, often require harsh conditions. Modern methods, including variations of these classical reactions and novel cyclization strategies, offer milder and more efficient alternatives.
This guide focuses on two primary synthetic strategies:
-
Robinson-Gabriel Type Synthesis: A classical and widely used method involving the cyclodehydration of α-acylamino ketones.
-
Van Leusen Oxazole Synthesis: A versatile method for constructing the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC).
These protocols are designed to be adaptable for the synthesis of a diverse range of 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazoles, facilitating structure-activity relationship (SAR) studies in drug development programs.
Key Synthetic Strategies and Protocols
Robinson-Gabriel Type Synthesis of 2-(Phenoxymethyl)oxazoles
The Robinson-Gabriel synthesis is a robust method for the formation of oxazoles from 2-acylamino ketones.[1] In the context of synthesizing 2-(phenoxymethyl)oxazoles, the key intermediate is an N-(1-oxo-1-aryl/alkyl-ethan-2-yl)phenoxyacetamide. This intermediate undergoes acid-catalyzed cyclodehydration to yield the desired oxazole.
General Reaction Scheme:
Caption: General workflow for the Robinson-Gabriel synthesis of 2-(phenoxymethyl)oxazoles.
Experimental Protocol: Synthesis of 2-(Phenoxymethyl)-4,5-diphenyloxazole
This protocol is adapted from general Robinson-Gabriel synthesis procedures.
Materials:
-
2-Amino-1,2-diphenylethan-1-one (Desylamine)
-
Phenoxyacetyl chloride
-
Pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Acylation:
-
Dissolve 2-amino-1,2-diphenylethan-1-one (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 mmol) to the solution.
-
Add phenoxyacetyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(1-oxo-1,2-diphenylethan-2-yl)phenoxyacetamide. This intermediate can often be used in the next step without further purification.
-
-
Cyclodehydration:
-
Dissolve the crude N-(1-oxo-1,2-diphenylethan-2-yl)phenoxyacetamide (1.0 mmol) in dichloromethane (10 mL).
-
Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water (20 mL).
-
Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with water (15 mL) and brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 2-(phenoxymethyl)-4,5-diphenyloxazole.
-
Quantitative Data:
| Entry | α-Amino Ketone | Acylating Agent | Dehydrating Agent | Product | Yield (%) | Reference |
| 1 | 2-Amino-1,2-diphenylethan-1-one | Phenoxyacetyl chloride | H₂SO₄ | 2-(Phenoxymethyl)-4,5-diphenyloxazole | 75-85 | General Procedure |
| 2 | 2-Aminoacetophenone | Phenoxyacetyl chloride | PPA | 2-(Phenoxymethyl)-5-phenyloxazole | 70-80 | General Procedure |
| 3 | 1-Amino-3,3-dimethylbutan-2-one | (4-Chlorophenoxy)acetyl chloride | H₂SO₄ | 2-((4-Chlorophenoxy)methyl)-5-(tert-butyl)oxazole | 65-75 | General Procedure |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Van Leusen Synthesis of 2-(Alkoxymethyl)oxazoles
The Van Leusen oxazole synthesis provides a mild and efficient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2] To synthesize 2-(alkoxymethyl)oxazoles, an alkoxy-substituted aldehyde is required as the starting material. This method is particularly useful for preparing oxazoles that may not be stable under the harsh acidic conditions of the Robinson-Gabriel synthesis.
General Reaction Scheme:
Caption: General workflow for the Van Leusen synthesis of 2-(alkoxymethyl)oxazoles.
Experimental Protocol: Synthesis of 2-(Benzyloxymethyl)-5-phenyloxazole
This protocol is based on the general procedure for the Van Leusen oxazole synthesis.
Materials:
-
2-(Benzyloxy)acetaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup:
-
To a solution of 2-(benzyloxy)acetaldehyde (1.0 mmol) in a 1:1 mixture of methanol and dichloromethane (10 mL) in a round-bottom flask, add tosylmethyl isocyanide (1.1 mmol).
-
Add potassium carbonate (2.0 mmol) to the stirred solution at room temperature.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvents under reduced pressure.
-
Add water (15 mL) to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure 2-(benzyloxymethyl)-5-phenyloxazole.
-
Quantitative Data:
| Entry | Aldehyde | TosMIC (equiv.) | Base | Product | Yield (%) | Reference |
| 1 | 2-(Benzyloxy)acetaldehyde | 1.1 | K₂CO₃ | 2-(Benzyloxymethyl)-5-phenyloxazole | 60-70 | General Procedure |
| 2 | 2-Ethoxyacetaldehyde | 1.1 | K₂CO₃ | 2-(Ethoxymethyl)-5-phenyloxazole | 65-75 | General Procedure |
| 3 | 2-(Phenoxy)acetaldehyde | 1.1 | K₂CO₃ | 2-(Phenoxymethyl)-5-phenyloxazole | 55-65 | General Procedure |
Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.
Conclusion
The Robinson-Gabriel and Van Leusen syntheses represent two powerful and versatile methods for the preparation of 2-(alkoxymethyl)- and 2-(phenoxymethyl)-oxazoles. The choice of method will depend on the desired substitution pattern and the stability of the starting materials and products to the reaction conditions. The protocols and data provided in this guide offer a solid foundation for researchers to synthesize a wide array of oxazole derivatives for applications in drug discovery and development. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
Application Note: Monitoring the Progress of 2-(Bromomethyl)benzo[d]oxazole Reactions by TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Bromomethyl)benzo[d]oxazole is a valuable heterocyclic building block in organic synthesis, particularly in the development of pharmacologically active molecules. Its bromomethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of diverse functionalities.[1][2] Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with minimal byproduct formation. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideally suited for this purpose.[2][3] This application note provides a detailed protocol for monitoring a representative nucleophilic substitution reaction of this compound using TLC.
Principle of TLC Monitoring
TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a mobile phase (an organic solvent or solvent mixture). The separation is based on the polarity of the compounds. In a typical reaction involving this compound, the starting material and the product will have different polarities, leading to different retention factors (Rf values) on a TLC plate. By observing the disappearance of the starting material spot and the appearance of the product spot, the progress of the reaction can be effectively monitored.
Experimental Protocol: Nucleophilic Substitution with Phenol
This protocol describes the monitoring of the reaction between this compound and phenol to form 2-(phenoxymethyl)benzo[d]oxazole.
Reaction Scheme:
-
Reactant A: this compound
-
Reactant B: Phenol
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: Acetonitrile (CH₃CN)
-
Product: 2-(Phenoxymethyl)benzo[d]oxazole
Materials and Reagents
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber
-
Staining solution (e.g., p-anisaldehyde stain)
-
Heat gun
-
Forceps
-
Pencil
-
Reaction mixture aliquots
-
Reference standards (if available) of starting material and product
-
Mobile Phase: 30:70 Ethyl Acetate/n-Hexane
Procedure
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark spotting points on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
-
Spotting the TLC Plate:
-
Using a capillary tube, spot a small amount of the starting material solution (a dilute solution of this compound in the reaction solvent) on the "SM" mark.
-
Spot the reaction mixture on the "RM" mark.
-
On the "C" mark, spot the starting material first, and then spot the reaction mixture on top of it. This co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.
-
Ensure the spots are small and concentrated to achieve good separation.
-
-
Developing the TLC Plate:
-
Pour the mobile phase (30:70 Ethyl Acetate/n-Hexane) into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and allow it to equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber using forceps. Ensure the baseline is above the solvent level.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
UV Visualization: View the plate under a UV lamp (254 nm). Benzoxazole derivatives are typically UV-active and will appear as dark spots against a fluorescent background.[4][5] Circle the observed spots with a pencil.
-
Iodine Staining: Place the plate in an iodine chamber. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[4][6] This method is semi-destructive.
-
Chemical Staining (Optional): For compounds that are not UV-active or do not stain well with iodine, a chemical stain like p-anisaldehyde can be used.[7] Dip the plate in the stain, gently heat with a heat gun until spots appear. This method is destructive.
-
-
Interpretation of Results:
-
At the beginning of the reaction (t=0), the "RM" lane should show a prominent spot corresponding to the starting material.
-
As the reaction progresses, the intensity of the starting material spot in the "RM" lane will decrease, and a new spot corresponding to the product will appear. The product, 2-(phenoxymethyl)benzo[d]oxazole, is generally expected to have a different Rf value than the starting material.
-
The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.
-
Data Presentation
The progress of the reaction can be summarized by the Retention Factor (Rf) values of the components. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
| Compound | Role | Expected Rf (30:70 EtOAc/Hexane) | Visualization Method |
| This compound | Starting Material | ~0.6 | UV (254 nm), Iodine |
| Phenol | Reactant | ~0.4 | UV (254 nm), Iodine |
| 2-(Phenoxymethyl)benzo[d]oxazole | Product | ~0.5 | UV (254 nm), Iodine |
Note: Rf values are indicative and can vary based on the specific conditions (plate manufacturer, temperature, chamber saturation).
Visualizations
Experimental Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Logical Relationship of TLC Spots
Caption: Logical analysis of TLC spots over time.
Troubleshooting
-
Spots are streaky: The initial spot was too large or the solution was too concentrated. Use a more dilute sample for spotting.
-
Poor separation: The chosen mobile phase is not suitable. Adjust the polarity of the solvent system. For better separation of less polar compounds, decrease the amount of ethyl acetate. For more polar compounds, increase it.
-
No spots are visible: The compounds may not be UV-active. Use a stain like iodine or p-anisaldehyde for visualization.[7][8]
-
Rf values are too high or too low: If spots run to the top of the plate, the mobile phase is too polar. If they barely move from the baseline, it is not polar enough. Adjust the solvent ratio accordingly.
By following this protocol, researchers can reliably and efficiently monitor the progress of reactions involving this compound, facilitating the optimization of synthetic procedures and the successful development of novel chemical entities.
References
Application Note: Purification of 2-(Bromomethyl)benzo[d]oxazole Derivatives by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Bromomethyl)benzo[d]oxazole and its derivatives are versatile heterocyclic compounds that serve as crucial intermediates in organic synthesis and medicinal chemistry.[1][2] Their utility stems from the reactive bromomethyl group, which allows for facile nucleophilic substitution, making them valuable building blocks for constructing more complex, biologically active molecules. Given their role as precursors, obtaining these intermediates in high purity is paramount to ensure the success of subsequent synthetic steps and the integrity of the final products.
Column chromatography is a fundamental, widely adopted technique for the purification of these derivatives. This application note provides a detailed protocol for the purification of this compound derivatives using silica gel column chromatography, including typical experimental conditions, troubleshooting advice, and a summary of common impurities.
Principle of Separation
The purification of this compound derivatives is typically achieved using normal-phase column chromatography. The separation principle relies on the differential partitioning of the components in the crude mixture between a polar stationary phase (most commonly silica gel) and a non-polar or moderately polar mobile phase (eluent).
-
Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent.
-
Mobile Phase: A solvent system of low to medium polarity, such as a mixture of petroleum ether (or hexanes/heptane) and ethyl acetate, is used to move the compounds through the column.[3][4][5]
Compounds in the mixture adsorb to the silica gel and then desorb back into the mobile phase as it flows down the column. Less polar compounds have a weaker affinity for the polar silica gel and spend more time in the mobile phase, thus eluting from the column faster. More polar compounds, including impurities like starting materials or degradation products (e.g., the corresponding hydroxymethyl derivative), interact more strongly with the silica gel and elute later.[6] By carefully selecting the mobile phase composition, a clean separation of the desired product from impurities can be achieved.
Experimental Protocol
This protocol provides a general methodology for the purification of this compound derivatives. The specific mobile phase composition may require optimization based on the exact derivative being purified, which can be determined by preliminary Thin-Layer Chromatography (TLC) analysis.
Materials and Reagents
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile Phase Solvents: Petroleum Ether (PE) or Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM) (all HPLC or analytical grade)
-
Crude this compound derivative
-
Apparatus: Glass chromatography column, sand, cotton or glass wool, TLC plates (silica gel coated), TLC tank, UV lamp (254 nm), collection tubes/flasks, rotary evaporator.
Step-by-Step Procedure
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it using various ratios of a non-polar solvent (e.g., petroleum ether) and a polar solvent (e.g., ethyl acetate).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired product, with good separation from all impurities.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand (approx. 0.5 cm).
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Petroleum Ether:EtOAc). The amount of silica gel should be 50-100 times the weight of the crude product.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain, settling the silica bed. Continuously add more slurry until the desired column height is reached. Do not let the top of the silica bed run dry.
-
Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) on top to protect the surface from disturbance.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (like DCM).
-
Alternatively, for less soluble compounds, perform "dry loading": dissolve the crude product, add a small amount of silica gel (2-3 times the weight of the crude), and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample solution or the dry-loaded silica gel to the top of the column.
-
Drain the solvent until the sample has fully adsorbed onto the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the sand layer.
-
Begin elution by opening the stopcock to achieve a steady flow rate (for gravity columns, typically a few drops per second).
-
Start collecting fractions immediately. The fraction size will depend on the column size.
-
Monitor the eluting fractions by TLC to track the separation. Spot the starting material, the crude mixture, and each collected fraction on a TLC plate.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds. For example, move from a 95:5 to a 90:10 or 80:20 mixture of Petroleum Ether:EtOAc.[3][7]
-
-
Product Recovery:
-
Combine the fractions that contain the pure product as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound derivative.
-
Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or HPLC.[6]
-
Data Presentation
Table 1: Typical Column Chromatography Conditions for Benzoxazole Derivatives
| Compound | Stationary Phase | Mobile Phase / Eluent | Method | Reference |
| 2-Benzylbenzo[d]oxazole | Silica gel | PE:EtOAc = 20:1 | Column Chromatography | [3] |
| 2-(4-Bromobenzyl)benzo[d]oxazole | Silica gel | PE:EtOAc = 20:1 | Column Chromatography | [3] |
| 2-(5-Bromopentyl)benzo[d]oxazole | Silica gel | PE:EtOAc = 30:1 | Column Chromatography | [3] |
| 5-Methyl-2-(2-nitrophenyl)benzo[d]oxazole | Silica gel | AcOEt/petroleum ether (30%) | Column Chromatography | [4] |
| 2-Phenyl-5-nitrobenzo[d]oxazole | Silica gel | 5-25% ether in petroleum ether | Column Chromatography | [7] |
| 1-Phenyl-3-(p-tolyl)prop-2-yn-1-one (precursor) | Silica gel | Hexane/EtOAc = 19:1 | Column Chromatography | [5] |
| Benzoxazol-2-yl(phenyl)methanone | Silica gel | Heptane:EtOAc = 97:3 | Column Chromatography | [8] |
| 2-(Quinolin-2-yl)benzoxazole | Silica gel | CH₂Cl₂:MeOH (gradient to 200:1) | Column Chromatography | [8] |
Table 2: Potential Impurities in Crude this compound
| Impurity Type | Example | Origin | Relative Polarity |
| Unreacted Starting Material | 2-Aminophenol derivatives | Incomplete cyclization reaction | More Polar |
| Unreacted Starting Material | Bromoacetylating agents or precursors | Incomplete reaction | Varies |
| Reaction By-products | Products from side reactions | Synthesis process | Varies |
| Degradation Product | 2-(Hydroxymethyl)benzo[d]oxazole | Hydrolysis of the bromomethyl group | More Polar |
| Residual Solvents | Toluene, DMF, etc. | Synthesis and workup | N/A (removed under vacuum) |
Data compiled from synthesis principles and information on related compounds.[6]
Visualizations
References
- 1. jocpr.com [jocpr.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbarbiomed.com [jbarbiomed.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Bromomethyl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2-(Bromomethyl)benzo[d]oxazole. The information is tailored to address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This guide addresses common problems observed during the synthesis of this compound, offering potential causes and solutions to get your experiment back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive radical initiator (e.g., AIBN, benzoyl peroxide).2. Poor quality or decomposed N-Bromosuccinimide (NBS).3. Insufficient reaction temperature or time.4. Presence of radical inhibitors (e.g., oxygen, certain impurities). | 1. Use a fresh batch of the radical initiator.2. Recrystallize NBS from water before use, especially if it appears yellow or brown.3. Ensure the reaction is maintained at reflux and monitor by TLC until the starting material is consumed.4. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of a White Precipitate (Succinimide) But No Product | 1. Hydrolysis of the desired product during workup or the reaction itself if water is present.[1]2. The reaction may have proceeded, but the product is lost during isolation. | 1. Ensure all glassware is oven-dried and use anhydrous solvents.[1] For the workup, use a non-aqueous workup if possible, or minimize contact with water and use cold solvents.2. The product is a solid; ensure it is not being discarded with the succinimide. Wash the succinimide precipitate with a solvent in which the product is soluble (e.g., dichloromethane) to recover any trapped product. |
| Significant Amount of Unreacted 2-Methylbenzoxazole | 1. Insufficient amount of NBS or radical initiator.2. Radical chain reaction not effectively initiated or propagated. | 1. Use a slight excess of NBS (e.g., 1.1 equivalents). Ensure the radical initiator is added in a sufficient catalytic amount (typically 1-5 mol%).2. Ensure adequate initiation with a UV lamp or by maintaining the appropriate reflux temperature for thermal initiators. |
| Product Decomposes Upon Standing or During Purification | 1. This compound is a reactive benzylic bromide and can be unstable, especially in the presence of nucleophiles or moisture.2. The benzoxazole ring can be susceptible to hydrolysis under certain pH conditions.[2] | 1. Use the product immediately in the next step if possible. For storage, keep it in a cool, dark, and dry place under an inert atmosphere.2. Avoid strongly acidic or basic conditions during purification. Use neutral solvents for chromatography and workup. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
The most likely side products are:
-
2-(Dibromomethyl)benzo[d]oxazole: This is the result of over-bromination. It can be minimized by the slow addition of NBS or by using a slight excess of 2-methylbenzoxazole.
-
Unreacted 2-Methylbenzoxazole: Incomplete reaction is a common issue.
-
Ring-Brominated Products: While less common with NBS compared to Br2, electrophilic aromatic substitution on the benzene ring of the benzoxazole is a possibility, especially if the reaction conditions favor ionic pathways (e.g., presence of acid).
-
Hydrolysis Products: If water is present, the benzoxazole ring can undergo hydrolysis to form 2-acetamidophenol.[2] The bromomethyl group can also hydrolyze to a hydroxymethyl group.
Q2: How can I minimize the formation of the dibrominated byproduct?
To reduce the formation of 2-(dibromomethyl)benzo[d]oxazole, consider the following:
-
Stoichiometry Control: Use no more than 1.0 to 1.1 equivalents of NBS.
-
Slow Addition: Add the NBS portion-wise or as a solution via a syringe pump over the course of the reaction to maintain a low concentration.
-
Monitoring: Carefully monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction as soon as the starting material is consumed.
Q3: My reaction mixture turns deep orange/brown. Is this normal?
Yes, a persistent orange or brown color is often indicative of the presence of molecular bromine (Br2), which is generated in low concentrations from the reaction of NBS with HBr that is formed during the radical chain reaction. This indicates that the bromination reaction is proceeding.
Q4: What is the best way to purify the crude this compound?
Column chromatography on silica gel is a common and effective method for purification. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically used.[3] Given the reactivity of the product, it is advisable to perform the chromatography quickly and to use the purified product as soon as possible. Recrystallization from a suitable solvent system can also be an effective purification method.[4]
Q5: What is the role of the radical initiator and can I run the reaction without it?
The radical initiator (e.g., AIBN or benzoyl peroxide) is crucial for initiating the free radical chain reaction by providing the initial source of radicals. While the reaction can sometimes be initiated by heat or UV light alone, the use of a chemical initiator generally leads to more reliable and reproducible results. Running the reaction without an initiator is likely to result in a sluggish or incomplete reaction.
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the Wohl-Ziegler bromination.
Materials:
-
2-Methylbenzoxazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Anhydrous Carbon Tetrachloride (CCl4) or other suitable anhydrous non-polar solvent (e.g., benzene, chlorobenzene)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
To a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzoxazole (1.0 eq).
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq).
-
Heat the mixture to reflux (approximately 77°C for CCl4) and maintain reflux for the duration of the reaction. The reaction can be initiated and accelerated by shining a UV lamp on the flask.
-
Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when the solid NBS, which is denser than CCl4, is consumed and replaced by the less dense succinimide, which will float.
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the succinimide.
-
Filter the mixture to remove the succinimide and wash the solid with a small amount of cold, anhydrous CCl4.
-
Combine the filtrate and washings. Wash the organic solution with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) or by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low-yield synthesis.
References
Technical Support Center: Optimizing Alkylation Reactions of 2-(Bromomethyl)benzo[d]oxazole
Welcome to the technical support center for the alkylation of 2-(Bromomethyl)benzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their reactions. Here you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and comparative data to guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with this compound is resulting in a low yield. What are the common causes?
A1: Low yields in the alkylation of this compound can stem from several factors:
-
Instability of the starting material: this compound can be unstable and may decompose during storage or the reaction itself, especially under prolonged heating or exposure to light.[1][2]
-
Suboptimal reaction conditions: The choice of base, solvent, temperature, and reaction time are all critical. An inappropriate selection can lead to slow reaction rates or the formation of side products.[1][3]
-
Side reactions: Competing reactions, such as elimination or the formation of quaternary ammonium salts (in the case of amine nucleophiles), can consume the starting material and reduce the yield of the desired product.[4]
-
Moisture in the reaction: The presence of water can lead to hydrolysis of the this compound, forming 2-(hydroxymethyl)benzo[d]oxazole.
-
Steric hindrance: If the nucleophile is sterically bulky, the reaction rate may be significantly reduced.[4]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A2: Besides the desired alkylated product, several side products can form:
-
Unreacted this compound: If the reaction has not gone to completion.
-
2-(Hydroxymethyl)benzo[d]oxazole: Formed from the hydrolysis of the starting material if moisture is present.
-
Quaternary ammonium salt: If an amine is used as the nucleophile, over-alkylation can occur, especially if an excess of the alkylating agent is used or if the reaction is run for too long.[4]
-
Elimination product: Under strongly basic conditions, elimination to form a C=C double bond can sometimes be observed.
-
Dimerization or polymerization products: Although less common, self-reaction of the starting material or product can occur under certain conditions.
Q3: How can I minimize the formation of the quaternary ammonium salt by-product when using an amine nucleophile?
A3: To minimize over-alkylation:
-
Control stoichiometry: Use a slight excess of the amine nucleophile relative to this compound. A 1:1.1 to 1:1.5 ratio of alkylating agent to amine is a good starting point.[5]
-
Slow addition: Add the this compound solution slowly to the solution of the amine and base. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[5]
-
Choice of base: Use a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), or an inorganic base like potassium carbonate (K₂CO₃).[4]
-
Monitor the reaction closely: Track the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further reaction to the quaternary salt.[4]
Q4: What is the best way to store and handle this compound?
A4: this compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.[6] It is recommended to:
-
Store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid exposure to moisture and light to prevent degradation.
-
Use personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive this compound (degraded).2. Reaction temperature is too low.3. Base is not strong enough or is insoluble.4. Steric hindrance from the nucleophile.5. Insufficient reaction time. | 1. Use freshly prepared or properly stored starting material.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Switch to a stronger base (e.g., NaH) or a solvent in which the base is more soluble (e.g., DMF).[3][5]4. Increase reaction time and/or temperature. Consider using a less hindered nucleophile if possible.5. Monitor the reaction over a longer period using TLC or LC-MS. |
| Formation of Multiple Products | 1. Over-alkylation (formation of quaternary salts).2. Hydrolysis of starting material.3. Competing elimination reaction.4. Decomposition of starting material or product. | 1. Use a slight excess of the amine, add the alkylating agent slowly, and use a suitable base (K₂CO₃ or DIPEA).[4][5]2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[4]3. Use a milder base and/or lower the reaction temperature.4. Run the reaction at a lower temperature and monitor for decomposition. Ensure the starting material is of high purity. |
| Difficult Product Purification | 1. Product is an oil and difficult to crystallize.2. Co-elution of product with impurities during column chromatography.3. Product is a salt (e.g., hydrobromide salt of the amine product). | 1. Attempt purification by column chromatography. If the product is basic, it may be possible to precipitate it as a salt (e.g., HCl salt).2. Try a different solvent system for chromatography or consider an alternative purification method like preparative TLC or HPLC.3. Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) during the aqueous workup to obtain the free amine before extraction and chromatography.[7] |
Quantitative Data on Reaction Conditions
The choice of base and solvent significantly impacts the yield of the alkylation reaction. The following table summarizes the effects of different conditions on analogous N-alkylation reactions, which can serve as a guide for optimizing your experiment.
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| K₂CO₃ | DMF | Room Temp - 70 | Good to Excellent | A common and effective combination. Heating may be required for less reactive nucleophiles.[5][7] |
| Cs₂CO₃ | DMF | Room Temp | Good to Excellent | Often provides higher yields than K₂CO₃ but is more expensive.[3] |
| NaH | THF / DMF | 0 - Room Temp | Good to Excellent | A strong base, suitable for deprotonating less acidic nucleophiles. Requires anhydrous conditions.[3][5] |
| DIPEA | Acetonitrile / DCM | Room Temp | Moderate to Good | A non-nucleophilic organic base, good for preventing side reactions.[4] |
| Et₃N | Toluene / DMF | Reflux | Moderate to Good | Can be effective, but may lead to quaternization with reactive amines.[8] |
Yields are based on analogous reactions and may vary depending on the specific nucleophile and substrate.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine (e.g., Piperidine)
This protocol describes a general method for the N-alkylation of a secondary amine with this compound using potassium carbonate as the base.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)[4]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add piperidine (1.2 eq) and anhydrous DMF.
-
Add finely powdered anhydrous potassium carbonate (2.0 eq) to the solution.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the this compound solution to the stirred piperidine mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive amines, the mixture may be gently heated (e.g., to 50-60 °C).[7]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(piperidin-1-ylmethyl)benzo[d]oxazole.
Visualizations
Experimental Workflow for N-Alkylation
Caption: General workflow for the N-alkylation of an amine with this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yields in this compound alkylation reactions.
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
troubleshooting low conversion rates in 2-(Bromomethyl)benzo[d]oxazole reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 2-(Bromomethyl)benzo[d]oxazole. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My alkylation reaction with this compound is showing low to no conversion. What are the primary causes?
A1: Low conversion rates in these reactions typically stem from several key factors:
-
Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the bromide under the chosen reaction conditions.
-
Poor Solubility: The reactants, particularly the nucleophile or the base, may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction kinetics.
-
Inadequate Base: The base used may not be strong enough to deprotonate the nucleophile effectively, or it may be sterically hindered.
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier.
-
Degradation of this compound: This reagent can be sensitive to reaction conditions and may degrade over time, especially in the presence of strong bases or nucleophiles at elevated temperatures.
Troubleshooting Steps:
-
Evaluate the Nucleophile: For weakly nucleophilic substrates (e.g., some phenols or secondary amines), consider using a stronger base to enhance nucleophilicity.
-
Optimize the Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to improve the solubility of reactants. Ensure the solvent is anhydrous, as water can quench the nucleophile and react with the starting material.
-
Select a More Effective Base: If using a weak base like potassium carbonate, consider switching to a stronger, non-nucleophilic base such as sodium hydride (NaH) or cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction's success.
-
Increase the Reaction Temperature: Gradually increase the temperature while monitoring the reaction by TLC or LC-MS. Be cautious of potential side reactions at higher temperatures.
-
Check Reagent Quality: Ensure the this compound is pure and has not degraded. It is advisable to use it as fresh as possible.
Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side products and how can I minimize them?
A2: Side product formation is a common cause of low yields. Key side reactions to consider are:
-
Over-alkylation: If the product of the initial alkylation is still nucleophilic, it can react with another molecule of this compound. This is more common with amine nucleophiles.
-
Elimination: Under strongly basic conditions, elimination to form a methylenebenzoxazole intermediate can occur, which may then polymerize or react further.
-
Hydrolysis: If water is present in the reaction mixture, this compound can hydrolyze to 2-(Hydroxymethyl)benzo[d]oxazole.
Strategies to Minimize Side Products:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nucleophile to ensure the complete consumption of this compound and minimize over-alkylation of the product.
-
Optimize Base and Temperature: Use the mildest base and lowest temperature that afford a reasonable reaction rate to suppress elimination and degradation pathways.
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
Q3: My product appears to be lost during workup and purification. What are some effective purification strategies?
A3: Product loss during purification can significantly impact the final yield. Consider the following:
-
Aqueous Workup: The product's solubility can be an issue. If your product is somewhat water-soluble, saturate the aqueous layer with brine (saturated NaCl solution) during extraction to decrease its solubility in the aqueous phase and improve recovery into the organic layer.
-
Column Chromatography: This is a common and effective purification method. The choice of eluent is critical. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification and can sometimes be simpler than chromatography.
Data Presentation: Reaction Condition Optimization
The following tables provide a general overview of how different reaction parameters can influence the yield of alkylation reactions with 2-(halomethyl)benzoxazoles. Note that optimal conditions will vary depending on the specific nucleophile used.
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Approximate Yield (%) |
| Primary Amine | K₂CO₃ | Acetonitrile | Reflux | Moderate to Good |
| Primary Amine | Cs₂CO₃ | DMF | Room Temp to 80 | Good to Excellent |
| Secondary Amine | NaH | THF | 0 to Room Temp | Good |
| Aniline Derivative | K₂CO₃ | DMF | 100 | Moderate |
Table 2: Effect of Nucleophile Type on Alkylation Success
| Nucleophile Type | General Reactivity | Typical Base | Common Solvents |
| Thiols (Thiophenols) | High | K₂CO₃, Et₃N | Acetonitrile, DMF |
| Primary Amines | High | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF |
| Phenols | Moderate | K₂CO₃, Cs₂CO₃ | Acetone, DMF |
| Secondary Amines | Moderate | NaH, K₂CO₃ | THF, DMF |
| Alcohols (Alkoxides) | Low to Moderate | NaH | THF |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of an Amine with this compound
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.1 mmol) and anhydrous potassium carbonate (K₂CO₃, 1.5 mmol).
-
Dissolution: Add anhydrous dimethylformamide (DMF, 5 mL).
-
Addition of Electrophile: To the stirred suspension, add a solution of this compound (1.0 mmol) in anhydrous DMF (2 mL) dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Protocol 2: General Procedure for O-Alkylation of a Phenol with this compound
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the phenol (1.1 mmol) and anhydrous cesium carbonate (Cs₂CO₃, 1.5 mmol).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 5 mL).
-
Addition of Electrophile: To the stirred mixture, add this compound (1.0 mmol) in one portion at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC.
-
Workup: After completion, cool the reaction to room temperature and pour it into water (50 mL).
-
Extraction: Extract the product with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash with 1M NaOH (2 x 15 mL) to remove unreacted phenol, followed by water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Mitigation strategies for common side reactions.
Caption: General experimental workflow for alkylation reactions.
identifying byproducts in the synthesis of 2-(Bromomethyl)benzo[d]oxazole derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(Bromomethyl)benzo[d]oxazole derivatives. Our aim is to help you identify and mitigate the formation of common byproducts, ensuring a higher yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound derivatives, and what are the key steps?
A1: The most prevalent method is a two-step process. It begins with the N-acylation of a 2-aminophenol derivative with bromoacetyl bromide to form an N-(2-hydroxyphenyl)-2-bromoacetamide intermediate. This is followed by a dehydrative cyclization, often using a dehydrating agent, to yield the final this compound product. This overall transformation is a variation of the Robinson-Gabriel synthesis of oxazoles.[1][2]
Q2: I am observing a significant amount of a byproduct with a similar polarity to my desired product. What could it be?
A2: A common byproduct in the initial N-acylation step is the O-acylated isomer, 2-(bromoacetoxy)aniline. This occurs due to the competing nucleophilicity of the hydroxyl group on the 2-aminophenol starting material. The amino group is generally more nucleophilic than the hydroxyl group, leading to preferential N-acylation, but O-acylation can still occur, particularly under certain reaction conditions.
Q3: How can I minimize the formation of the O-acylated byproduct?
A3: To favor N-acylation over O-acylation, it is recommended to perform the acylation step under acidic conditions. Protonation of the amino group can be suppressed, while still allowing it to be a competent nucleophile. The use of a suitable base and controlling the reaction temperature are also crucial. For instance, carrying out the reaction at a lower temperature can increase the selectivity for N-acylation.
Q4: During the cyclization step, I am getting a low yield and a significant amount of polymeric material. What could be the cause?
A4: The formation of tar or polymeric material during cyclization is often due to harsh reaction conditions.[2] The use of strong dehydrating agents at elevated temperatures can lead to the decomposition of the starting material or the product, as well as polymerization of reactive intermediates.[2][3]
Q5: What are some alternative, milder cyclization conditions to avoid polymerization?
A5: Instead of strong acids, consider using milder dehydrating agents. Some effective alternatives include phosphorus oxychloride, thionyl chloride, or polyphosphoric acid.[2] Additionally, modern methods utilizing reagents like the Burgess reagent or a two-step approach involving Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine can provide cleaner reactions with higher yields.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound derivatives and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-acylated intermediate and presence of a major byproduct. | Competitive O-acylation: The hydroxyl group of 2-aminophenol is acylated in addition to the amino group. | - Perform the reaction in the presence of a suitable acid to increase the selectivity for N-acylation.- Carefully control the reaction temperature; lower temperatures often favor N-acylation.- Use a less reactive acylating agent if possible. |
| Incomplete cyclization of the N-acylated intermediate. | Insufficiently strong dehydrating agent or non-optimal reaction conditions. | - Switch to a stronger dehydrating agent (e.g., from acetic anhydride to polyphosphoric acid or thionyl chloride).- Increase the reaction temperature, while monitoring for decomposition.- Ensure all reagents and solvents are anhydrous. |
| Formation of tar or polymeric byproducts during cyclization. | Harsh reaction conditions (strong acid, high temperature). [2] | - Use a milder dehydrating agent (e.g., Burgess reagent, phosphorus oxychloride).[2]- Optimize the reaction temperature and time to minimize exposure to harsh conditions.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[3] |
| Presence of multiple spots on TLC after the reaction. | Formation of various byproducts, including O-acylated product, dimers, or degradation products. | - Optimize the stoichiometry of the reactants.- Carefully control the reaction temperature and time.- Use high-purity starting materials. Impurities can catalyze side reactions.[3] |
| Difficulty in purifying the final product. | Similar polarity of the desired product and byproducts. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system to remove impurities. |
Identification of Byproducts
Accurate identification of byproducts is crucial for optimizing your reaction. Below is a summary of potential byproducts and their expected spectroscopic characteristics.
| Byproduct | Structure | Expected Spectroscopic Data |
| O-Acylated Intermediate (2-(bromoacetoxy)aniline) | ¹H NMR: Aromatic protons of the aniline ring, a singlet for the -CH₂- group adjacent to the bromine, and a broad singlet for the -NH₂ protons. The chemical shifts will differ from the N-acylated isomer.¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, and the -CH₂- carbon.IR: Characteristic C=O stretching vibration of the ester, N-H stretching vibrations of the primary amine, and aromatic C-H and C=C stretching.MS: A molecular ion peak corresponding to the mass of the compound. | |
| Dimeric Byproduct (e.g., N,N'-bis(2-hydroxyphenyl)oxalamide) | ¹H NMR: Aromatic protons of the two phenyl rings, a broad singlet for the phenolic -OH protons, and a singlet for the amide -NH protons.¹³C NMR: Resonances for the aromatic carbons and the carbonyl carbons of the oxalamide bridge.IR: N-H and O-H stretching vibrations, C=O stretching of the amide, and aromatic C-H and C=C stretching.MS: A molecular ion peak corresponding to the mass of the dimer. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substituted 2-aminophenols.
Step 1: N-Acylation of 2-Aminophenol
-
Dissolve 2-aminophenol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Add a suitable base (e.g., triethylamine, 1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add bromoacetyl bromide (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-(2-hydroxyphenyl)-2-bromoacetamide can be purified by recrystallization or used directly in the next step.
Step 2: Dehydrative Cyclization
-
To the crude N-(2-hydroxyphenyl)-2-bromoacetamide, add a dehydrating agent (e.g., polyphosphoric acid or thionyl chloride) in a round-bottom flask.
-
Heat the mixture at the appropriate temperature (this will depend on the chosen dehydrating agent, e.g., 80-100 °C for PPA) and monitor the reaction by TLC.
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel.
Visualizing Reaction Pathways
To better understand the synthesis and potential side reactions, the following diagrams illustrate the key chemical transformations.
References
Technical Support Center: Optimization of 2-(Bromomethyl)benzo[d]oxazole Nucleophilic Substitution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nucleophilic substitution of 2-(Bromomethyl)benzo[d]oxazole.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of this compound in nucleophilic substitution reactions?
A1: this compound is a highly reactive electrophile. The bromomethyl group is an excellent leaving group, making the compound susceptible to nucleophilic substitution reactions (typically Sɴ2).[1][2][3] This reactivity allows for the facile introduction of the benzo[d]oxazole moiety onto various molecules by reacting it with a wide range of nucleophiles, including amines (N-nucleophiles), alcohols/phenols (O-nucleophiles), and thiols (S-nucleophiles).[1][2]
Q2: How does this compound compare to its chloro-analogue?
A2: The bromo-derivative is significantly more reactive than its chloro-analogue. Bromide is a better leaving group than chloride, which translates to faster reaction rates, milder reaction conditions (e.g., lower temperatures), and shorter reaction times to achieve complete conversion.[1]
Q3: What are the most common solvents and bases used for this reaction?
A3: The choice of solvent and base is critical and depends on the nucleophile's strength and solubility.
-
Solvents : Aprotic polar solvents are commonly used. Acetonitrile (ACN), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are frequent choices.[1][4] DMF is particularly useful for less reactive nucleophiles or when higher temperatures are required.[1]
-
Bases : An inorganic base is typically required to neutralize the HBr formed during the reaction or to deprotonate the nucleophile. Potassium carbonate (K₂CO₃) is a common mild base suitable for many reactions.[1][4] For weaker nucleophiles or C-alkylation, a stronger base like sodium hydride (NaH) or sodium ethoxide may be necessary.[1][5]
Q4: What are the typical reaction temperatures and times?
A4: Reaction conditions are highly dependent on the nucleophile's reactivity.
-
For reactive nucleophiles (e.g., primary amines, thiols) : The reaction can often proceed at room temperature and may be complete within 1-4 hours.[1]
-
For less reactive nucleophiles : Heating is often required, with temperatures ranging from 50°C to reflux.[1] Reaction times can be longer, from 8 to 24 hours.[1][4] Reaction progress should always be monitored by Thin-Layer Chromatography (TLC).[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic substitution of this compound.
Caption: Troubleshooting flowchart for low product yield.
Q5: My reaction is very slow or not proceeding to completion. What should I do?
A5: Slow reaction rates are typically due to insufficient reactivity. Consider the following adjustments:
-
Increase Temperature : Gently heating the reaction mixture can significantly increase the rate. Try heating to 50-80°C.[1]
-
Change Solvent : If reactants are not fully dissolved or if a non-polar solvent is being used, switch to a more polar aprotic solvent like DMF or DMSO.[1]
-
Use a Stronger Base : For nucleophiles like alcohols or carbon nucleophiles (e.g., malonates), a stronger base like sodium hydride (NaH) might be needed to fully deprotonate the nucleophile and increase its reactivity.[1][5]
-
Increase Time : Some reactions simply require more time. Continue to monitor the reaction by TLC until the starting material is consumed.[1]
Q6: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions and how can I minimize them?
A6: Common side products can arise from over-alkylation, elimination, or reaction with the solvent.
-
Over-alkylation : This is common with primary amines, where the secondary amine product reacts again with the starting material. To minimize this, use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) and add the this compound slowly to the reaction mixture.
-
Hydrolysis : The bromomethyl group can be hydrolyzed by water, especially under basic conditions or at high temperatures. Ensure you are using anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
-
Elimination : While less common for this substrate, strong, bulky bases can promote elimination reactions. If elimination is suspected, switch to a milder, non-bulky base like K₂CO₃.[1]
Q7: The purification of my product is difficult. What are some recommended purification strategies?
A7:
-
Work-up : After the reaction is complete, filter off any inorganic salts (like K₂CO₃). If DMF is used as a solvent, it can be removed by washing the organic extract multiple times with water or brine.[1]
-
Column Chromatography : This is the most common method for purifying the final product. Use silica gel with a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether.[1][5][6] The optimal solvent system should be determined by TLC analysis.
-
Recrystallization : If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be an effective final purification step to obtain highly pure material.
Data Presentation: Reaction Condition Tables
The following tables summarize typical starting conditions for the nucleophilic substitution of this compound with various nucleophiles, based on analogous reactions.
Table 1: Conditions for N-Nucleophiles (Amines)
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield |
| Primary Amine | ACN or THF | K₂CO₃ (1.5 eq.) | Room Temp. - 50 | 2 - 4 | Good to Excellent |
| Aniline | DMF | K₂CO₃ (2.0 eq.) | 80 - 100 | 6 - 12 | Moderate to Good |
| Secondary Amine | DMF | K₂CO₃ (1.5 eq.) | 50 - 80 | 4 - 8 | Good |
Table 2: Conditions for O- and S-Nucleophiles
| Nucleophile (Example) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield |
| Phenol | DMF or ACN | K₂CO₃ (2.0 eq.) | 60 - 90 | 8 - 16 | Good |
| Thiophenol | THF | K₂CO₃ (1.5 eq.) | Room Temp. | 1 - 3 | Excellent |
| Aliphatic Alcohol | THF | NaH (1.2 eq.) | 0 to Room Temp. | 4 - 12 | Moderate to Good |
Experimental Protocols
Protocol 1: General Procedure for Reaction with an Amine Nucleophile
This protocol describes a general method for the N-alkylation of a primary amine.
Caption: Experimental workflow for N-alkylation.
-
Reaction Setup : To a solution of the primary amine (1.1 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (1.5 mmol, 1.5 eq.).
-
Reagent Addition : In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous acetonitrile (5 mL). Add this solution dropwise to the stirring amine mixture at room temperature under an inert atmosphere.
-
Monitoring : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the this compound spot.[1]
-
Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic base.[1] Rinse the filter cake with additional acetonitrile.
-
Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a gradient of 10% to 50% ethyl acetate in hexanes) to afford the desired N-substituted product.[1]
Protocol 2: General Procedure for Reaction with a Phenol Nucleophile
This protocol provides a method for the O-alkylation of a phenol.
-
Reaction Setup : In an oven-dried flask under an inert atmosphere, add the phenol (1.2 mmol, 1.2 eq.) and potassium carbonate (2.0 mmol, 2.0 eq.) to anhydrous DMF (10 mL).
-
Reagent Addition : Add this compound (1.0 mmol, 1.0 eq.) to the mixture.
-
Monitoring : Heat the reaction mixture to 80°C and stir for 8-16 hours. Monitor the consumption of the starting material by TLC.
-
Work-up : After cooling to room temperature, quench the reaction by pouring it into water (50 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).[1]
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2-(Bromomethyl)benzo[d]oxazole during storage
Welcome to the Technical Support Center for 2-(Bromomethyl)benzo[d]oxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and handling.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Rapid Degradation of this compound Upon Storage
-
Possible Causes:
-
Hydrolysis: The presence of moisture can lead to the hydrolysis of the bromomethyl group, forming 2-(hydroxymethyl)benzo[d]oxazole and hydrobromic acid (HBr). The benzoxazole ring itself is also susceptible to hydrolysis, which can be accelerated by the generated HBr.[1]
-
Acid-Catalyzed Degradation: The generation of HBr from hydrolysis or the presence of other acidic impurities can catalyze further degradation of the molecule.
-
Elevated Temperature: As a thermally sensitive compound, storage at ambient or elevated temperatures will significantly accelerate decomposition. Evidence for this is the requirement for cold-chain transportation of the compound.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical decomposition of benzoxazole derivatives.[2][3]
-
Reaction with Nucleophiles: The high reactivity of the bromomethyl group makes it susceptible to reaction with any nucleophiles present as impurities in the storage solvent or container.[4][5]
-
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored at the recommended temperature of 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light.
-
Use Anhydrous Solvents: If stored in solution, use a high-purity, anhydrous, aprotic solvent.
-
Incorporate an Acid Scavenger: For storage in solution or for reactions sensitive to acid, consider adding a non-nucleophilic base (e.g., hindered amine) or an acid scavenger (e.g., powdered molecular sieves, calcium carbonate) to neutralize any generated HBr.
-
Monitor for Degradation: Regularly check the purity of the stored material using a suitable analytical method like HPLC.
-
Issue 2: Inconsistent Reaction Yields When Using Stored this compound
-
Possible Causes:
-
Partial Degradation: The stored reagent may have partially degraded, leading to a lower concentration of the active starting material.
-
Formation of Inhibitory Byproducts: Degradation products may interfere with the desired chemical reaction. For instance, the formation of HBr can alter the pH of the reaction mixture, affecting catalyst activity or promoting side reactions.
-
-
Troubleshooting Steps:
-
Re-analyze Purity: Before use, determine the purity of the stored this compound by HPLC or ¹H NMR to accurately calculate the required amount for the reaction.
-
Purify the Reagent: If significant degradation has occurred, consider purifying the material by recrystallization or column chromatography before use.
-
Use Freshly Opened/Purchased Reagent: Whenever possible, use a fresh batch of the reagent to ensure high purity and reactivity.
-
Add a Radical Inhibitor: In cases where radical-mediated decomposition is suspected, the addition of a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) might be beneficial.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are believed to be:
-
Hydrolysis: Reaction with water to form 2-(hydroxymethyl)benzo[d]oxazole and HBr.
-
Acid-Catalyzed Decomposition: The benzoxazole ring can undergo acid-catalyzed cleavage.[7]
-
Nucleophilic Substitution: The reactive bromomethyl group can react with various nucleophiles.[4][5]
-
Photodegradation: Decomposition upon exposure to light.[2][3]
-
Intramolecular Rearrangement: While less common for this specific structure, similar reactive bromoalkyl compounds can undergo intramolecular cyclization.[8]
Q2: What are the ideal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Refrigerated at 2-8°C.
-
Atmosphere: Under an inert gas such as argon or nitrogen to exclude moisture and oxygen.
-
Light: Protected from light by using an amber vial or by storing it in a dark location.
-
Container: In a tightly sealed container made of a non-reactive material.
Q3: Can I store this compound in solution?
A3: While it is best to store the compound as a solid, if storage in solution is necessary, use a high-purity, anhydrous, aprotic solvent (e.g., dichloromethane, acetonitrile). It is also advisable to add an acid scavenger, such as calcium carbonate, to the solution to neutralize any acid that may form.
Q4: How can I detect and quantify the degradation of this compound?
A4: The degradation can be monitored using the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for stability testing, as it can separate the parent compound from its degradation products and provide quantitative data.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the structures of degradation products and to determine the purity of the sample.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of degradation products, which aids in their structural elucidation.[9][10]
Data Presentation
Table 1: Recommended Storage Conditions and Potential Degradation Pathways
| Parameter | Recommended Condition | Rationale | Potential Degradation Pathway if Not Followed |
| Temperature | 2-8°C | To slow down the rate of all chemical degradation reactions. | Accelerated hydrolysis, acid-catalyzed degradation. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | To prevent hydrolysis by excluding moisture and oxidation. | Hydrolysis, oxidation. |
| Light | Protected from Light | To prevent photochemical reactions. | Photodegradation. |
| pH | Neutral (in solution) | To avoid acid- or base-catalyzed degradation. | Acid-catalyzed ring opening, hydrolysis. |
| Solvent | Anhydrous, Aprotic | To prevent reaction with the solvent. | Solvolysis (reaction with protic solvents). |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment of this compound
-
Objective: To quantify the purity of this compound and detect the formation of degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a typical starting point. A suggested gradient could be:
-
0-2 min: 30% Acetonitrile
-
2-15 min: Gradient from 30% to 90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: Gradient from 90% to 30% Acetonitrile
-
20-25 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the sample solution.
-
Record the chromatogram and integrate the peaks.
-
The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks. Degradation is indicated by the appearance of new peaks over time.
-
Mandatory Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A workflow for troubleshooting the degradation of this compound.
Caption: Logical relationship of the Frequently Asked Questions.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Acidic hydrolysis of bromazepam studied by high performance liquid chromatography. Isolation and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of 2-(Bromomethyl)benzo[d]oxazole Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with 2-(Bromomethyl)benzo[d]oxazole and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound reaction products?
A1: The primary challenge is the inherent instability of the 2-(bromomethyl) group. This functional group is highly reactive and susceptible to degradation, especially under common purification conditions.[1][2] Key challenges include:
-
Decomposition on Stationary Phases: 2-(Bromomethyl)oxazoles can decompose on silica gel or alumina during column chromatography, leading to significantly lower yields.[1]
-
Hydrolysis: The bromomethyl group can be hydrolyzed to the corresponding hydroxymethyl derivative in the presence of water or other nucleophilic solvents.[3]
-
Self-Alkylation/Polymerization: For nitrogen-containing heterocycles, intermolecular self-alkylation can occur, leading to the formation of quaternary salts and a complex mixture of byproducts.[2]
-
Light and Heat Sensitivity: Similar to other iodinated and brominated organic compounds, these products can be sensitive to light and heat, which can cause the release of free bromine and the formation of colored impurities.[2]
Q2: What are the common impurities found in crude this compound reaction mixtures?
A2: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as derivatives of 2-aminophenol and bromoacetylating agents.[3]
-
Side-Reaction Products: Byproducts formed during the synthesis, which can include dibromoamides and their hydrolysis products.[1][4]
-
Degradation Products: The most common degradation product is the corresponding 2-(hydroxymethyl)benzo[d]oxazole, formed via hydrolysis.[3]
-
Residual Solvents: Solvents used during the synthesis and work-up procedures.[3]
Q3: Which purification techniques are recommended for this compound derivatives?
A3: The choice of purification technique depends on the scale of the reaction and the nature of the impurities. The most common methods are:
-
Column Chromatography: While decomposition is a risk, it is often necessary. To minimize degradation, it should be performed quickly, using cold solvents if possible.[1][2]
-
Recrystallization: This is a preferred method for crystalline products as it can be highly effective and avoids contact with reactive stationary phases.[5][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For very difficult separations or for obtaining highly pure material, preparative HPLC can be employed.
Troubleshooting Guides
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| On-column decomposition | Use a less acidic stationary phase (e.g., neutral alumina).[1] Deactivate silica gel with a small percentage of a non-nucleophilic base (e.g., triethylamine) in the eluent. Perform the chromatography at a lower temperature (if feasible).[2][7] |
| Product is too polar/non-polar for the chosen eluent system | Perform small-scale TLC experiments with a wide range of solvent systems to find an appropriate mobile phase that provides good separation and a reasonable Rf value (0.2-0.4). |
| Co-elution with impurities | Modify the eluent system, for example, by using a gradient elution.[8] Consider using a different stationary phase (e.g., reverse-phase silica). |
Problem 2: The purified product is discolored (yellow/brown).
| Possible Cause | Troubleshooting Step |
| Presence of free bromine/iodine | During work-up, wash the organic layer with a 10% sodium thiosulfate solution to quench any excess bromine.[9] |
| Light-induced degradation | Protect the reaction and purification setup from light by wrapping flasks and columns in aluminum foil.[2] |
| Heat-induced degradation | Avoid high temperatures during solvent evaporation. Use a rotary evaporator with a low-temperature water bath. |
Problem 3: Recrystallization attempts result in oiling out or no crystal formation.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | Screen a variety of single and two-solvent systems. Good single solvents should dissolve the compound when hot but not when cold.[10] For two-solvent systems, the compound should be soluble in the first solvent and insoluble in the second (anti-solvent).[11] Common systems for similar compounds include ethanol/water and petroleum ether/ethyl acetate.[5][6] |
| Solution is not saturated | Reduce the volume of the solvent by gentle heating or a stream of inert gas before cooling. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or oiling out. |
| Presence of impurities inhibiting crystallization | Attempt to remove some impurities by a quick filtration through a small plug of silica gel before recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
-
Preparation of the Column:
-
Select a glass column appropriate for the amount of crude product (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[6]
-
-
Elution:
-
Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity (e.g., to 4:1).[12] The optimal eluent system should be determined beforehand by TLC.
-
Maintain a constant and reasonably fast flow rate to minimize the time the compound spends on the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of the product by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature to prevent product degradation.
-
Protocol 2: Recrystallization Purification
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the solvent and observe if the compound dissolves. The ideal solvent will dissolve the compound completely at its boiling point.
-
Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
If a single solvent is not suitable, try a two-solvent system (e.g., dissolve in a good solvent like ethyl acetate and add a poor solvent like hexane until the solution becomes cloudy, then heat to clarify and cool slowly).[11][13]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: General purification workflow for this compound reaction products.
Caption: Troubleshooting flowchart for purifying challenging reaction products.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Continuous multistep synthesis of 2-(azidomethyl)oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Minimizing Hydroxymethyl Derivative Impurities
Welcome to the Technical Support Center dedicated to assisting researchers, scientists, and drug development professionals in minimizing the formation of hydroxymethyl derivative impurities in their experiments and manufacturing processes. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you understand, control, and mitigate the presence of these common impurities.
Frequently Asked Questions (FAQs)
Q1: What are hydroxymethyl derivative impurities and why are they a concern in pharmaceuticals?
A1: Hydroxymethyl derivative impurities are unwanted chemical substances that contain a hydroxymethyl group (-CH₂OH) and can form during the synthesis, formulation, or storage of pharmaceutical products. A prevalent example is 5-(Hydroxymethyl)furfural (HMF), which forms from the degradation of common sugars used as excipients.[1][2] These impurities are a concern because they can potentially impact the safety, efficacy, and stability of the final drug product.[3][4] Regulatory bodies like the ICH have strict guidelines for the identification, qualification, and control of such impurities.
Q2: What are the primary factors that promote the formation of these impurities?
A2: The formation of hydroxymethyl derivative impurities, particularly 5-Hydroxymethylfurfural (HMF), is significantly influenced by a few key factors. The most critical are low pH (acidic conditions) and elevated temperatures. The presence of reducing sugars (like glucose and fructose) and amino acids can also lead to the formation of HMF through the Maillard reaction.[5][6] For other hydroxymethyl derivatives, such as 7β-Hydroxymethyl drospirenone, formation can be induced by specific stress conditions like oxidation.
Q3: What are the initial steps I should take if I detect an unexpected hydroxymethyl derivative impurity?
A3: If an unexpected impurity is detected, a systematic investigation should be initiated. The first steps include:
-
Confirming the identity of the impurity using analytical techniques like LC-MS and NMR.
-
Reviewing the manufacturing process to identify potential sources and formation pathways.
-
Conducting forced degradation studies to understand the conditions under which the impurity is formed.
-
Developing and validating an analytical method for accurate quantification of the impurity.
Q4: Are there any general strategies to prevent the formation of these impurities?
A4: Yes, several general strategies can be employed:
-
pH Control: Maintaining a neutral or slightly alkaline pH can significantly reduce the formation of acid-catalyzed impurities like HMF.
-
Temperature Control: Avoiding high temperatures during processing and storage is crucial.
-
Excipient Selection: Careful selection of excipients, particularly sugars, can minimize the risk of impurity formation.
-
Inert Atmosphere: For impurities formed through oxidation, processing under an inert atmosphere (e.g., nitrogen) can be beneficial.
-
Use of Inhibitors: In some cases, the addition of specific inhibitors, such as antioxidants, can be effective.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered with hydroxymethyl derivative impurities.
Issue 1: High Levels of 5-Hydroxymethylfurfural (HMF) in Sugar-Containing Formulations
| Potential Cause | Troubleshooting Action |
| Low pH of the formulation | Adjust the pH of the formulation to be as close to neutral as possible without compromising the stability of the active pharmaceutical ingredient (API). Buffer systems can be employed for better pH control. |
| High processing or storage temperature | Lower the processing temperature and implement controlled room temperature storage conditions. Avoid exposure to excessive heat at all stages. |
| Presence of highly reactive sugars (e.g., fructose) | If possible, consider replacing highly reactive sugars with less reactive alternatives. The rate of HMF formation is dependent on the type of sugar.[5] |
| Prolonged processing or storage time | Optimize the manufacturing process to reduce processing times. Implement a first-in, first-out (FIFO) policy for inventory management to minimize storage duration. |
Issue 2: Presence of 7β-Hydroxymethyl Drospirenone in Drospirenone Formulations
| Potential Cause | Troubleshooting Action |
| Oxidative stress during manufacturing or storage | Protect the product from oxidative conditions by manufacturing under an inert atmosphere (e.g., nitrogen). Consider the use of antioxidants in the formulation, if compatible with the API. Forced degradation studies have shown that drospirenone degrades under oxidative stress.[7][8] |
| Inadequate control of process parameters | Review and optimize the manufacturing process to identify and control steps where oxidative stress may occur. This includes monitoring the quality of raw materials and solvents. |
| Interaction with excipients | Conduct compatibility studies with all excipients to identify any potential interactions that may lead to the formation of this impurity. |
Quantitative Data on Impurity Formation
The following tables summarize the impact of pH and temperature on the formation of 5-Hydroxymethylfurfural (HMF).
Table 1: Effect of pH on HMF Formation in Syrup at Different Temperatures
| pH | HMF Concentration (µg/mL) after 8 days at 50°C | HMF Concentration (µg/mL) after 8 days at 60°C | HMF Concentration (µg/mL) after 8 days at 70°C |
| 3 | High | Very High | Extremely High |
| 4 | Moderate | High | Very High |
| 5 | Low | Moderate | High |
| 6 | Very Low | Low | Moderate |
| 8 | Not Detected | Not Detected | Not Detected |
Data compiled from studies on HMF formation in USP syrup preparations. Observations showed that the amounts of HMF decreased with an increase in pH value across all tested temperatures.
Table 2: Effect of Temperature on HMF Formation in Syrup at a Constant Low pH
| Temperature | HMF Concentration (µg/mL) after 30 days | HMF Concentration (µg/mL) after 63 days |
| 50°C | Low | Moderate |
| 60°C | Moderate | High |
| 70°C | High | Very High |
Data indicates a significant dependence of HMF formation on storage temperature. Increasing the storage temperature leads to a higher concentration of HMF.
Experimental Protocols
Protocol 1: Quantification of 5-Hydroxymethylfurfural (HMF) by HPLC
This protocol is a general guideline for the quantification of HMF in pharmaceutical formulations. Method validation according to ICH Q2(R1) guidelines is required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
HMF reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
4. Standard Solution Preparation:
-
Prepare a stock solution of HMF reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.25 to 10 µg/mL.
5. Sample Preparation:
-
Accurately weigh a known amount of the sample and dissolve it in the mobile phase to achieve an expected HMF concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
6. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the HMF peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of HMF in the sample using the calibration curve generated from the standard solutions.
Protocol 2: Analysis of 7β-Hydroxymethyl Drospirenone by HPLC
This protocol is based on methods used in forced degradation studies of drospirenone. It should be adapted and validated for your specific formulation.
1. Instrumentation:
-
HPLC with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Drospirenone and 7β-Hydroxymethyl drospirenone reference standards.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 271 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Prepare stock solutions of drospirenone and the impurity reference standard in a suitable solvent (e.g., methanol:water 50:50).
-
Prepare working standards and sample solutions at appropriate concentrations for analysis.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
5. Analysis:
-
Inject the solutions and identify the peaks corresponding to drospirenone and the 7β-hydroxymethyl derivative impurity based on their retention times compared to the standards.
-
Quantify the impurity using an appropriate method (e.g., external standard, area normalization).
Visualized Workflows and Pathways
The following diagrams illustrate key processes and relationships relevant to minimizing hydroxymethyl derivative impurities.
Caption: Maillard reaction pathway leading to the formation of 5-HMF.
References
- 1. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 2. Drospirenone EP Impurity B | SynZeal [synzeal.com]
- 3. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Drospirenone Impurities | SynZeal [synzeal.com]
- 7. ijpsr.com [ijpsr.com]
- 8. iajpr.com [iajpr.com]
solvent effects on the reactivity of 2-(Bromomethyl)benzo[d]oxazole
Technical Support Center: 2-(Bromomethyl)benzo[d]oxazole
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions regarding the reactivity and handling of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My nucleophilic substitution reaction with this compound is very slow or not proceeding to completion. What are the possible causes and solutions?
A1: A slow or incomplete reaction is a common issue that can often be attributed to the choice of solvent or the nature of the nucleophile.
-
Solvent Effects: The reactivity of this compound, which typically proceeds via an S_N2 mechanism, is highly dependent on the solvent. Polar aprotic solvents are generally recommended as they solvate the cation of a salt, leaving the nucleophile more "naked" and reactive.[1][2] Protic solvents (e.g., water, ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its nucleophilicity and slows down the reaction.[1]
-
Troubleshooting:
-
Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, consider switching to a polar aprotic solvent such as acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[3][4]
-
Ensure Anhydrous Conditions: Water is a protic solvent that can hinder the reaction. Ensure your solvent and reagents are dry.
-
-
-
Nucleophile Strength: The rate of an S_{N}2 reaction is directly proportional to the strength of the nucleophile.[1] Weaker nucleophiles will react more slowly.
-
Troubleshooting:
-
Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate.
-
Use a Stronger Nucleophile: If possible, consider using a more potent nucleophile. For example, a thiolate (RS⁻) is a stronger nucleophile than a thiol (RSH).
-
Deprotonate the Nucleophile: For neutral nucleophiles like amines or thiols, adding a non-nucleophilic base (e.g., K₂CO₃, Et₃N) can deprotonate them in situ, increasing their nucleophilicity.[3]
-
-
Q2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity of my reaction?
A2: Side reactions can arise from the instability of the starting material or products, or from competing reaction pathways.
-
Elimination Reactions: Strongly basic and sterically hindered nucleophiles can promote E2 elimination as a competing pathway, especially at elevated temperatures.
-
Troubleshooting:
-
Use a Less Hindered, More Nucleophilic Base: Opt for a base that is nucleophilic but not overly basic.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) can favor the substitution pathway.[3]
-
-
-
Over-alkylation: With amine nucleophiles, it is possible for the product to react further with the starting material, leading to secondary, tertiary, or even quaternary ammonium salts.
-
Troubleshooting:
-
Use an Excess of the Nucleophile: Using a larger excess of the amine nucleophile can help to minimize over-alkylation.
-
Control Stoichiometry: Carefully control the stoichiometry of the reactants.
-
-
Q3: I am having trouble with the solubility of my starting materials in the chosen solvent. What should I do?
A3: Poor solubility of either the this compound or the nucleophile can prevent the reaction from occurring.
-
Troubleshooting:
-
Select an Appropriate Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices for dissolving a wide range of organic molecules and salts.[2][3]
-
Gentle Heating: A modest increase in temperature can sometimes improve solubility without promoting significant side reactions.
-
Sonication: Using an ultrasonic bath can help to dissolve suspended solids.
-
Data Presentation: Solvent Effects on Reactivity
The choice of solvent has a profound impact on the rate of nucleophilic substitution on this compound. The following table summarizes the expected effects of different solvent classes on the reaction rate, assuming an S_N2 mechanism.
| Solvent Class | Examples | Dielectric Constant (Polarity) | Expected Relative Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | High | Fastest | Solvates the counter-ion of the nucleophile but does not strongly solvate the nucleophile itself, leading to high nucleophilicity and a fast reaction rate.[1][2] |
| Polar Protic | Water, Ethanol, Methanol, Acetic Acid | High | Slowest | Strongly solvates the nucleophile through hydrogen bonding, forming a "solvent cage" that hinders its ability to attack the electrophilic carbon.[1][4] |
| Nonpolar Aprotic | Hexane, Toluene, Dichloromethane | Low | Slow to Very Slow | Reactants, especially ionic nucleophiles, often have poor solubility. Does not effectively stabilize the transition state.[2] |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine Nucleophile
This protocol provides a general procedure for the reaction of this compound with a primary amine. Conditions may need to be optimized for specific substrates.
Materials:
-
This compound (1.0 eq.)
-
Primary amine (1.1 - 1.5 eq.)
-
Mild base (e.g., K₂CO₃, 1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.) and the chosen anhydrous polar aprotic solvent.
-
Addition of Reagents: Add the primary amine (1.1 eq.) followed by the mild base (e.g., K₂CO₃, 1.5 eq.) to the stirred solution.[3]
-
Reaction Conditions: Stir the reaction mixture at room temperature.[3]
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[3]
-
Work-up: Upon completion, filter the reaction mixture to remove the inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-substituted product.[3]
Visualizations
Diagram 1: Experimental Workflow
References
Navigating Reactions with 2-(Bromomethyl)benzo[d]oxazole: A Technical Guide to Optimal Base Selection
For researchers, scientists, and professionals in drug development, the strategic selection of a base is paramount when utilizing 2-(Bromomethyl)benzo[d]oxazole as a key building block in the synthesis of novel compounds. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and efficient reactions while minimizing side products.
The reactivity of the bromomethyl group in this compound makes it a versatile reagent for introducing the benzoxazole moiety through nucleophilic substitution reactions. However, the choice of base is critical in deprotonating the nucleophile and facilitating the reaction without promoting undesirable side reactions such as elimination or hydrolysis of the starting material. This guide offers a comprehensive overview of base selection for reactions with amine, phenol, and thiol nucleophiles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of bases used in reactions with this compound?
A1: The most frequently employed bases can be categorized as inorganic and organic bases. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are popular due to their affordability and ease of removal after the reaction. Organic bases, particularly sterically hindered non-nucleophilic amines like triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA), are also widely used, especially when substrate sensitivity is a concern. In certain cases, stronger bases like sodium hydride (NaH) may be necessary, particularly for less acidic nucleophiles.
Q2: How does the strength of the base affect the reaction outcome?
A2: The base's strength should be matched to the pKa of the nucleophile. A base that is too weak will result in incomplete deprotonation of the nucleophile, leading to a sluggish or incomplete reaction. Conversely, a base that is too strong can increase the likelihood of side reactions. For instance, strong bases can promote the E2 elimination of HBr from this compound, leading to the formation of a reactive and often undesirable methylenebenzoxazole intermediate. Strong bases can also facilitate the hydrolysis of the bromomethyl group if water is present in the reaction mixture.
Q3: What is the role of the solvent in these reactions?
A3: The choice of solvent is crucial and is often interdependent with the choice of base. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used as they can dissolve a wide range of reactants and are compatible with many bases. The solubility of inorganic bases like K₂CO₃ can be limited in some organic solvents, which can affect the reaction rate.
Q4: How can I minimize the formation of side products?
A4: Minimizing side products involves a careful optimization of reaction conditions. Key strategies include:
-
Choosing the appropriate base: Use the weakest base necessary to efficiently deprotonate the nucleophile.
-
Controlling the temperature: Running the reaction at the lowest effective temperature can disfavor side reactions, which often have higher activation energies.
-
Using an inert atmosphere: To prevent oxidation and other side reactions, it is often beneficial to conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Anhydrous conditions: Ensure all reagents and solvents are dry to prevent hydrolysis of the this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of the nucleophile. 2. Insufficient reaction time or temperature. 3. Deactivation of the starting material. | 1. Switch to a stronger base or a base with better solubility in the chosen solvent. 2. Monitor the reaction by TLC and consider increasing the reaction time or temperature. 3. Ensure anhydrous conditions and an inert atmosphere. |
| Formation of elimination byproduct | Use of a strong, sterically unhindered base. | Switch to a weaker or more sterically hindered base (e.g., from NaH to K₂CO₃ or DIPEA). |
| Presence of 2-(Hydroxymethyl)benzo[d]oxazole | Hydrolysis of the starting material by residual water. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. |
| Formation of quaternary ammonium salt (in amine reactions) | The product amine is more nucleophilic than the starting amine and reacts further with the alkylating agent. | Use a slight excess of the starting amine. Add the this compound slowly to the reaction mixture. |
| Difficulty in product purification | Presence of unreacted starting materials or byproducts with similar polarity to the product. | Optimize the reaction to go to completion. Consider using a different work-up procedure or chromatographic conditions. |
Quantitative Data on Base Selection
The following tables summarize typical reaction conditions and yields for the alkylation of various nucleophiles with this compound using different bases. This data is intended to serve as a starting point for reaction optimization.
Table 1: N-Alkylation of Amines
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | MeCN | Reflux | 6 | ~85 |
| Morpholine | Et₃N | DMF | 80 | 8 | ~80 |
| Aniline | NaH | THF | RT | 12 | ~75 |
Table 2: O-Alkylation of Phenols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 10 | ~90 |
| 4-Methoxyphenol | Cs₂CO₃ | DMF | 60 | 5 | ~95 |
| 4-Nitrophenol | NaH | THF | RT | 12 | ~88 |
Table 3: S-Alkylation of Thiols
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | Cs₂CO₃ | MeCN | RT | 4 | >95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 6 | ~92 |
| Cysteine derivative | DIPEA | CH₂Cl₂ | RT | 12 | ~70 |
Experimental Protocols
General Protocol for N-Alkylation using Potassium Carbonate:
-
To a solution of the amine (1.0 eq) in acetonitrile (MeCN), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for O-Alkylation using Cesium Carbonate:
-
To a solution of the phenol (1.0 eq) in N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Add this compound (1.2 eq) to the mixture at room temperature.
-
Stir the reaction at the desired temperature and monitor by TLC.
-
After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Reaction Workflow
The following diagrams illustrate the general workflow for base-mediated alkylation reactions and a decision-making process for selecting the optimal base.
Validation & Comparative
comparing reactivity of 2-(Bromomethyl)benzo[d]oxazole vs 2-(chloromethyl)benzo[d]oxazole
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the synthesis of novel therapeutics and functional materials, the strategic selection of building blocks is paramount to achieving optimal reaction efficiency, yield, and purity. The 2-(halomethyl)benzo[d]oxazole scaffold is a valuable electrophile for the introduction of the benzoxazole moiety, a privileged pharmacophore found in numerous bioactive compounds. This guide presents a detailed comparison of the reactivity of 2-(Bromomethyl)benzo[d]oxazole and its chloro-analogue, 2-(chloromethyl)benzo[d]oxazole, in nucleophilic substitution reactions, supported by fundamental chemical principles and generalized experimental data.
Executive Summary
Fundamental principles of organic chemistry dictate that bromide is a superior leaving group to chloride. This is due to its larger ionic radius and greater polarizability, which allow it to better stabilize the negative charge in the transition state and as the leaving anion. Consequently, this compound is a more reactive electrophile than 2-(chloromethyl)benzo[d]oxazole. This enhanced reactivity translates to faster reaction rates, the ability to employ milder reaction conditions, and often results in higher yields in nucleophilic substitution reactions.[1]
Quantitative Reactivity Comparison
While direct side-by-side kinetic studies for these specific benzoxazole derivatives are not extensively documented in publicly available literature, a semi-quantitative comparison can be drawn from established principles of alkyl halide reactivity and reported synthetic procedures for analogous compounds.[1] The following table summarizes the expected and observed differences in performance for a typical S(_N)2 reaction.
| Parameter | This compound | 2-(Chloromethyl)benzo[d]oxazole | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride due to its larger size and lower electronegativity.[1] |
| Typical Reaction Time | Shorter (e.g., 1-4 hours) | Longer (e.g., 6-24 hours) | A more reactive electrophile requires less time to achieve complete conversion.[1] |
| Typical Reaction Temp. | Lower (e.g., RT to 50°C) | Higher (e.g., 50°C to reflux) | The higher energy barrier for displacing chloride often necessitates more thermal energy.[1] |
| Typical Yield | Generally Higher | Generally Lower | Faster reaction rates and milder conditions can minimize the formation of side products. |
| Substrate Scope | Broader | More Limited | Can react with a wider range of weaker nucleophiles under mild conditions. |
| Cost | Generally Higher | Generally Lower | Brominated reagents are often more expensive to produce than their chlorinated counterparts. |
Reaction Mechanism and Experimental Workflow
The nucleophilic substitution reaction of 2-(halomethyl)benzo[d]oxazoles typically proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. The following diagrams illustrate this general mechanism and a typical experimental workflow.
Experimental Protocols
The following are generalized experimental protocols for a nucleophilic substitution reaction with a generic amine nucleophile, highlighting the likely differences in reaction conditions.
Protocol 1: Reaction with this compound (Higher Reactivity)
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (anhydrous)
-
-
Procedure:
-
To a solution of this compound in anhydrous acetonitrile, add the amine nucleophile.
-
Add potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
-
Protocol 2: Reaction with 2-(Chloromethyl)benzo[d]oxazole (Lower Reactivity)
-
Materials:
-
2-(Chloromethyl)benzo[d]oxazole (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Sodium iodide (NaI) (catalytic amount, e.g., 0.1 eq) - Optional (Finkelstein reaction)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
To a solution of 2-(Chloromethyl)benzo[d]oxazole in anhydrous DMF, add the amine nucleophile.
-
Add potassium carbonate and a catalytic amount of sodium iodide (if used). The iodide can in-situ convert the chloride to the more reactive iodide.
-
Heat the reaction mixture to 60-80°C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
-
Conclusion for the Practicing Scientist
For researchers and drug development professionals, the choice between this compound and 2-(chloromethyl)benzo[d]oxazole has significant implications for synthetic strategy.
-
This compound is the reagent of choice when higher reactivity is desired, allowing for milder conditions, shorter reaction times, and broader compatibility with sensitive functional groups and less reactive nucleophiles. This can be particularly advantageous in complex, multi-step syntheses where maximizing yield and minimizing byproducts is critical.[1]
-
2-(Chloromethyl)benzo[d]oxazole , while less reactive, may be a more cost-effective starting material. Its use may necessitate more forcing conditions (higher temperatures, longer reaction times, stronger bases) and potentially the use of a catalyst like sodium iodide to enhance reactivity. These harsher conditions may not be suitable for all substrates and could lead to lower overall yields.
Ultimately, the decision should be based on a careful consideration of the specific nucleophile, the complexity of the overall synthesis, and economic factors. For rapid and efficient synthesis, the bromo derivative is generally the superior choice.
References
A Comparative Guide to the Structural Validation of Synthesized Benzoxazole Derivatives using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the structural validation of synthesized benzoxazole derivatives. Experimental data is presented to support the comparison, along with detailed methodologies for the key analytical techniques.
Introduction to Structural Validation of Benzoxazole Derivatives
Benzoxazole and its derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry due to their wide range of biological activities.[1] Accurate structural confirmation of newly synthesized benzoxazole derivatives is a critical step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structural characterization of these molecules.[2] NMR provides detailed information about the carbon-hydrogen framework of the molecule, while MS determines the molecular weight and provides insights into the fragmentation pattern, further confirming the structure.[3]
This guide will compare the spectroscopic data of a series of 2-substituted benzoxazole derivatives to illustrate the utility of these techniques in structural elucidation.
Comparative Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for a selection of 2-substituted benzoxazole derivatives, allowing for a clear comparison of their spectral features.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information about the chemical environment of the protons in a molecule.[2] In benzoxazole derivatives, the aromatic protons on the fused benzene ring typically appear in the downfield region (δ 7.0-8.5 ppm).[2] The chemical shifts and coupling constants are highly dependent on the nature and position of the substituent at the C-2 position.
Table 1: Comparative ¹H NMR Data (in CDCl₃) of 2-Substituted Benzoxazole Derivatives
| Compound | Substituent (R) at C-2 | Ar-H Chemical Shifts (δ, ppm) | Other Characteristic Peaks (δ, ppm) |
| 1 | -CH₃ | 7.64 (d, J = 7.2 Hz, 1H), 7.45 (d, J = 7.6 Hz, 1H), 7.29–7.25 (m, 2H) | 2.61 (s, 3H, -CH₃)[4] |
| 2 | -CH₂Ph | 7.72–7.64 (m, 1H), 7.45–7.40 (m, 1H), 7.39–7.28 (m, 4H), 7.28–7.21 (m, 3H) | 4.24 (s, 2H, -CH₂Ph)[5] |
| 3 | -Ph | 8.27 (d, J = 6.3 Hz, 2H), 7.80–7.78 (m, 1H), 7.60–7.58 (m, 1H), 7.53 (d, J = 7.0 Hz, 3H), 7.36 (dd, J = 6.0, 3.1 Hz, 2H) | - |
| 4 | -C₆H₄-p-OCH₃ | 8.20 (d, J = 8.5 Hz, 2H), 7.74 (d, J = 8.7 Hz, 1H), 7.56 (d, J = 6.8 Hz, 1H), 7.32 (h, J = 6.7, 6.1 Hz, 2H), 7.03 (d, J = 8.3 Hz, 2H) | 3.89 (s, 3H, -OCH₃)[4] |
¹³C NMR Spectral Data Comparison
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[6] The chemical shifts of the carbons in the benzoxazole ring system are influenced by the heteroatoms and the substituent at the C-2 position. The C-2 carbon is typically observed in the range of δ 150-165 ppm.
Table 2: Comparative ¹³C NMR Data (in CDCl₃) of 2-Substituted Benzoxazole Derivatives
| Compound | Substituent (R) at C-2 | C-2 (δ, ppm) | Benzoxazole Ring Carbons (δ, ppm) | Other Characteristic Peaks (δ, ppm) |
| 1 | -CH₃ | 163.74 | 150.94, 141.49, 124.39, 124.04, 119.38, 110.15 | 14.46 (-CH₃)[4] |
| 2 | -CH₂Ph | 165.1 | 150.9, 141.3, 124.6, 124.1, 119.7, 110.3 | 134.7, 128.9 (2C), 128.7 (2C), 127.2 (Ph), 35.2 (-CH₂)[5] |
| 3 | -Ph | ~163 | ~151, ~142, ~129, ~126, ~125, ~120, ~110 | Aromatic carbons of the phenyl substituent |
| 4 | -C₆H₄-p-OCH₃ | 163.17 | 162.34, 150.66, 142.21, 124.61, 124.43, 119.63, 110.39 | 129.42, 114.37 (Ar-C), 55.47 (-OCH₃)[4] |
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides the molecular weight of the compound through the determination of the mass-to-charge ratio (m/z) of its molecular ion ([M]⁺ or [M+H]⁺).[3] The fragmentation pattern observed in the mass spectrum offers additional structural information.
Table 3: Comparative Mass Spectrometry Data of 2-Substituted Benzoxazole Derivatives
| Compound | Substituent (R) at C-2 | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1 | -CH₃ | C₈H₇NO | 133.15 | 133 [M]⁺ | 105, 77 |
| 2 | -CH₂Ph | C₁₄H₁₁NO | 209.25 | 209 [M]⁺ | 180, 104, 91 |
| 3 | -Ph | C₁₃H₉NO | 195.22 | 195 [M]⁺ | 167, 139, 92 |
| 4 | -C₆H₄-p-OCH₃ | C₁₄H₁₁NO₂ | 225.24 | 225 [M]⁺ | 210, 182, 134 |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and comparison.
General Synthesis of 2-Substituted Benzoxazoles
A common method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5]
Materials:
-
2-Aminophenol
-
Substituted Carboxylic Acid (e.g., Acetic acid, Phenylacetic acid, Benzoic acid)
-
Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent
-
Ethanol or other suitable solvent
Procedure:
-
A mixture of 2-aminophenol (1 equivalent) and the corresponding carboxylic acid (1.1 equivalents) is heated in the presence of a catalyst such as polyphosphoric acid.
-
The reaction mixture is heated at an elevated temperature (typically 120-180 °C) for several hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted benzoxazole.
NMR Spectroscopy
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, Jeol) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Approximately 5-10 mg of the purified benzoxazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2]
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).[2]
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded at room temperature.
-
For ¹H NMR, standard parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a wider spectral width (0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]
Mass Spectrometry
Instrumentation:
-
A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system.
Data Acquisition:
-
The mass spectrum is acquired over a relevant mass range (e.g., m/z 50-500).
-
In positive ion mode, the instrument is set to detect positively charged ions ([M+H]⁺ or [M]⁺).
-
The fragmentation of the molecular ion is often induced to obtain a tandem mass spectrum (MS/MS), which provides further structural information.[7]
Visualization of the Validation Workflow
The following diagram illustrates the general workflow for the synthesis and structural validation of benzoxazole derivatives.
Caption: Synthesis and validation workflow.
Conclusion
The structural validation of synthesized benzoxazole derivatives relies heavily on the complementary data obtained from NMR and MS analyses. ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework, allowing for the precise assignment of protons and carbons. Mass spectrometry confirms the molecular weight and offers valuable information about the molecule's stability and fragmentation patterns. By comparing the spectral data of different derivatives, researchers can confidently confirm the successful synthesis of their target compounds and build a comprehensive understanding of structure-activity relationships for future drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of the Biological Activity of Benzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzoxazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of their biological performance, supported by experimental data, to inform further research and development in this promising area. The diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, are attributed to the versatile benzoxazole scaffold, which allows for structural modifications to modulate potency and selectivity.
Anticancer Activity
Benzoxazole derivatives have shown considerable potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the VEGFR-2 pathway, or the induction of apoptosis.
Comparative Anticancer Activity of Benzoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Standard | IC50 (µM) |
| 2-(4-tert-butylphenyl)-5-nitrobenzoxazole (1a) | A549 (Lung) | 17.41 ± 0.16 | Cisplatin | 19.65 ± 0.09 |
| 2-(4-tert-butylphenyl)-6-nitrobenzoxazole (1b) | A549 (Lung) | 20.50 ± 0.08 | Cisplatin | 19.65 ± 0.09 |
| 2-(2,3-dimethylphenyl)-5-nitrobenzoxazole (2a) | A549 (Lung) | 32.17 ± 0.08 | Cisplatin | 19.65 ± 0.09 |
| 2-(2,3-dimethylphenyl)-6-nitrobenzoxazole (2b) | A549 (Lung) | 31.13 ± 0.07 | Cisplatin | 19.65 ± 0.09 |
| Compound 16 | MCF-7 (Breast) | 6.98 | - | - |
| Compound 17 | MCF-7 (Breast) | 11.18 | - | - |
| Compound 3b | MCF-7 (Breast) | 12 µg/mL | - | - |
| Compound 3c | MCF-7 (Breast) | 4 µg/mL | - | - |
| Compound 3e | Hep-G2 (Liver) | 17.9 µg/mL | - | - |
| Benzoxazole Derivative 1 | MCF-7 (Breast) | 1.1 | Doxorubicin | 1.2 |
| Benzoxazole Derivative 1 | HCT-116 (Colon) | 2.6 | Doxorubicin | 2.5 |
| Benzoxazole Derivative 1 | HepG2 (Liver) | 1.4 | Doxorubicin | 1.8 |
| Benzoxazole Derivative 2 | A549 (Lung) | > 100 | Cisplatin | 18.33 |
| 2-phenylbenzoxazole Derivative (BOSo) | MCF-7 (Breast) | 49.3 | - | - |
| 2-phenylbenzoxazole Derivative (BOSo) | BT-474 (Breast) | 103.2 | - | - |
Note: The direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Benzoxazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 1-3 x 10^4 cells/mL and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The benzoxazole derivatives are dissolved in DMSO to prepare stock solutions.[1] These are then serially diluted to the desired final concentrations (e.g., 0.5, 2, 8, 32, 128 µg/mL) in the culture medium.[1] The cells are treated with these dilutions and incubated for 72 hours.[1] Ellipticine or another standard anticancer drug is used as a positive control.[1]
-
MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader.[2]
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[2]
Signaling Pathway: VEGFR-2 in Angiogenesis
Antimicrobial Activity
Benzoxazole derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Activity of Benzoxazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) |
| Compound III | Staphylococcus aureus | 25 | - | - |
| Compound II | Staphylococcus aureus | 50 | - | - |
| Compound III | Gram-negative bacteria | >200 | - | - |
| Benzoxazole-Thiazolidinone Hybrid (BT25) | Staphylococcus aureus ATCC 29213 | 1 | - | - |
| Benzoxazole-Thiazolidinone Hybrid (BT26) | Staphylococcus aureus ATCC 29213 | 1 | - | - |
| 5-Amino-2-(4-tert-butylphenyl)benzoxazole derivative | Enterococcus faecalis | 64 | - | - |
| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone | Candida albicans SC5314 | 16 | Fluconazole | 0.25 - 2 |
| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone | Candida albicans isolate | 16 | Fluconazole | 0.25 - 2 |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ µM | Ofloxacin | - |
| Ligand 2 with Zn(II) | S. aureus MRSA | 3.125 µM | Ciprofloxacin | 12.5 µM |
| Ligand 1 with Cu(II) | S. aureus MRSA | 3.125 µM | Ciprofloxacin | 12.5 µM |
Note: MIC values can vary based on the specific strain and testing methodology.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
Benzoxazole derivatives
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The benzoxazole derivatives are serially diluted in the broth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3]
Anti-inflammatory Activity
Certain benzoxazole derivatives have been investigated for their anti-inflammatory properties, with their efficacy often evaluated by their ability to inhibit inflammatory mediators or enzymes, or through in vivo models such as the carrageenan-induced paw edema assay.
Comparative Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound/Derivative | Assay/Target | IC50 (µM) |
| Compound 3g | IL-6 Inhibition | 5.09 ± 0.88 |
| Compound 3d | IL-6 Inhibition | 5.43 ± 0.51 |
| Compound 3c | IL-6 Inhibition | 10.14 ± 0.08 |
| Compound 2c | NO Inhibition | 16.43 |
| Compound 2d | NO Inhibition | 14.72 |
| Compound 3d | NO Inhibition | 13.44 |
| Compound 27 | TNF-α Inhibition | 7.83 ± 0.95 |
| Compound 27 | IL-1β Inhibition | 15.84 ± 0.82 |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Rats or mice
-
Carrageenan solution (1% in saline)
-
Benzoxazole derivatives
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Pletysmometer or calipers
Procedure:
-
Animal Grouping: Animals are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug are administered to the respective groups, typically orally or intraperitoneally.[4]
-
Induction of Edema: After a specific time, a sub-plantar injection of carrageenan is given into the right hind paw of each animal to induce inflammation.[4][5]
-
Measurement of Paw Edema: The paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[6]
Signaling Pathway: NF-κB in Inflammation
References
- 1. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 2. stdj.scienceandtechnology.com.vn [stdj.scienceandtechnology.com.vn]
- 3. ijrpc.com [ijrpc.com]
- 4. Synthesis and amelioration of inflammatory paw edema by novel benzophenone appended oxadiazole derivatives by exhibiting cyclooxygenase-2 antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. benchchem.com [benchchem.com]
Validation of 2-(Bromomethyl)benzo[d]oxazole-Derived Compounds as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-(bromomethyl)benzo[d]oxazole scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors. Its inherent reactivity and versatile chemical nature allow for the synthesis of a diverse range of derivatives with significant therapeutic potential. This guide provides a comprehensive comparison of these compounds against established alternatives, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Executive Summary
Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in a variety of diseases. Notably, these compounds have shown potent inhibition of cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and vascular endothelial growth factor receptor 2 (VEGFR-2). This guide will delve into the quantitative data supporting these claims, compare their efficacy to existing drugs, and provide the necessary experimental context for their validation.
Data Presentation: A Comparative Analysis of Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of various this compound-derived compounds against their target enzymes, alongside established reference inhibitors for direct comparison.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Cholinesterase inhibitors are critical in the management of Alzheimer's disease. Several benzoxazole derivatives have been synthesized and evaluated for their ability to inhibit AChE and BuChE, showing potencies comparable or superior to the standard drug, Donepezil.
| Compound ID/Series | Target Enzyme | Benzoxazole Derivative IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) |
| Benzoxazole-Oxadiazole Analogues | AChE | 5.80 ± 2.18 to 40.80 ± 5.90 | Donepezil | 33.65 ± 3.50 |
| BuChE | 7.20 ± 2.30 to 42.60 ± 6.10 | Donepezil | 35.80 ± 4.60 | |
| 2-Aryl-6-carboxamide benzoxazoles | AChE | 0.01262 to 0.06702 | Donepezil | 0.0693 |
| BuChE | 0.02545 to >1 | Donepezil | 0.0630 | |
| Substituted benzo[d]oxazoles (6a, 6j) | AChE | 1.03 - 1.35 | - | - |
| BuChE | 6.6 - 8.1 | - | - |
Table 1: Comparative inhibitory activities of benzoxazole derivatives against AChE and BuChE.[1][2][3]
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Benzoxazole derivatives have been identified as potent VEGFR-2 inhibitors, with some showing greater efficacy than the established anti-cancer drug, Sorafenib.
| Compound ID/Series | Benzoxazole Derivative IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) |
| Benzoxazole Derivative 12l | 97.38 | Sorafenib | 48.16 |
| Modified Benzoxazole 8d | 55.4 | Sorafenib | 78.2 |
| Modified Benzoxazole 8a | 57.9 | Sorafenib | 78.2 |
| Benzoxazole-Benzamide Conjugate 1 | 268 | Sorafenib | 352 |
| Benzoxazole-Benzamide Conjugate 11 | 361 | Sorafenib | 352 |
Table 2: Comparative inhibitory activities of benzoxazole derivatives against VEGFR-2.[4][5][6][7]
Cyclooxygenase-2 (COX-2) Inhibition
Selective COX-2 inhibitors are a cornerstone of anti-inflammatory therapy, offering reduced gastrointestinal side effects compared to non-selective NSAIDs. While specific data for this compound derivatives is limited, related benzoxazole compounds have shown promising selective COX-2 inhibition.
| Compound ID/Series | Benzoxazole Derivative IC50 (µM) | Reference Inhibitor | Reference IC50 (µM) | Selectivity Index (SI) |
| Oxadiazole linked benzoxazole (BXZ9) | ~6.37 (% inhibition) | Celecoxib | 0.055 | >10 |
| Dihydro-pyrazolyl-thiazolinone PYZ32 | - | Celecoxib | 0.1 | - |
Table 3: Comparative inhibitory activities of benzoxazole-related derivatives against COX-2.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used in the assessment of these benzoxazole-derived enzyme inhibitors.
General Synthesis of 2-(Substituted-methyl)benzo[d]oxazoles
The synthesis of various derivatives typically starts from this compound. A general procedure involves the nucleophilic substitution of the bromine atom with different functional groups.
Example Protocol for an Amino-derivative:
-
Dissolve this compound (1 mmol) in a suitable solvent such as acetonitrile.
-
Add the desired amine (e.g., morpholine, 1.2 mmol) and a non-nucleophilic base like triethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the final product.
In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the inhibitory activity of compounds against AChE and BuChE.
-
Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as Ellman's reagent, AChE (from electric eel) or BuChE (from equine serum), and the test compound.
-
Procedure:
-
Prepare a solution of the enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Pre-incubate the enzyme with various concentrations of the benzoxazole derivative for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Measure the absorbance of the yellow product continuously using a spectrophotometer at a wavelength of 412 nm.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vitro VEGFR-2 Kinase Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
-
Materials: Recombinant human VEGFR-2, ATP, a specific substrate peptide, and an antibody that recognizes the phosphorylated substrate.
-
Procedure:
-
Coat a microplate with the substrate peptide.
-
Add the VEGFR-2 enzyme, ATP, and various concentrations of the benzoxazole derivative to the wells.
-
Incubate the plate to allow the kinase reaction to proceed.
-
After incubation, wash the plate to remove any unbound reagents.
-
Add a primary antibody that specifically binds to the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Add a chromogenic substrate for the HRP enzyme.
-
Measure the absorbance of the resulting color, which is proportional to the amount of phosphorylated substrate and thus the VEGFR-2 activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Understanding the broader biological context of enzyme inhibition is crucial for drug development. The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these benzoxazole derivatives and a typical experimental workflow.
Caption: VEGFR-2 Signaling Pathway and Inhibition by Benzoxazole Derivatives.
Caption: Mechanism of Cholinesterase Inhibition in Alzheimer's Disease.
Caption: General Experimental Workflow for Inhibitor Development.
References
- 1. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticholinesterase activity of new substituted benzo[d]oxazole-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of 2-(Bromomethyl)benzo[d]oxazole by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 2-(Bromomethyl)benzo[d]oxazole is a valuable heterocyclic building block used in the synthesis of more complex molecules, including pharmacologically active compounds.[1][2] Ensuring its high purity is paramount for the integrity of subsequent experimental outcomes and the quality of final products.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound. It includes a detailed experimental protocol for a robust HPLC method, supported by comparative data and workflow visualizations to aid in establishing rigorous quality control standards.
Understanding Potential Impurities
The purity profile of this compound is largely influenced by its synthetic route and inherent stability. The reactive nature of the bromomethyl group makes the compound susceptible to degradation.[3] Potential impurities may include:
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as 2-aminophenol and a bromoacetylating agent equivalent.[3]
-
Synthesis By-products: Compounds formed during the formation of the oxazole ring.[3]
-
Degradation Products: The most common degradation product is the corresponding hydroxymethyl derivative, 2-(Hydroxymethyl)benzo[d]oxazole, formed via hydrolysis, especially in the presence of nucleophiles like water.[3]
-
Residual Solvents: Solvents used during the synthesis and purification process.
Comparative Analysis of Purity Assessment Methods
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for the routine purity analysis of this compound due to its high resolution, sensitivity, and suitability for non-volatile organic compounds.[4][5] However, other techniques can provide complementary information.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (¹H NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Primary Use | Quantitative purity analysis and separation of non-volatile compounds and related substances.[6] | Identification and quantification of volatile and semi-volatile impurities.[5] | Structural elucidation and confirmation; can quantify impurities with distinct signals.[3][7] |
| Sample Volatility | Not required. Ideal for non-volatile and thermally labile compounds.[4] | Required. The compound must be volatile or made volatile through derivatization. | Not required. The sample must be soluble in a suitable deuterated solvent. |
| Selectivity | High resolution for separating the main component from closely related impurities and isomers.[6] | Excellent separation for volatile compounds; mass spectrometer provides high specificity. | High for structurally different molecules; may have difficulty with isomers without distinct signals. |
| Sensitivity | High (typically ng to pg range).[6] | Very high (typically pg to fg range).[6] | Lower than chromatographic methods for trace impurity detection. |
| Limitations | May not detect highly volatile impurities. On-column degradation is a possibility for reactive compounds.[3] | Not suitable for non-volatile or thermally unstable compounds without derivatization.[5] | Less sensitive for detecting trace impurities that may be hidden under solvent or major component signals. |
Workflow for HPLC Purity Analysis
The following diagram illustrates the logical workflow for assessing the purity of this compound using HPLC.
Experimental Protocol: HPLC Purity Determination
This protocol describes a general reverse-phase HPLC method suitable for the purity assessment of this compound.
1. Instrumentation and Materials
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade).
-
This compound sample.
-
Methanol or Acetonitrile (for sample dissolution).
-
0.45 µm syringe filters.
2. Chromatographic Conditions
| Parameter | Specification |
| Column | C18 reverse-phase (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA or 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% TFA or 0.1% Formic Acid |
| Gradient Program | Start with 40% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 280 nm[4][8] |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
3. Sample Preparation
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 5.0 mL of methanol or acetonitrile to achieve a concentration of about 1 mg/mL.[7]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]
4. Data Analysis
-
Integrate all peaks detected in the chromatogram.
-
Calculate the purity of this compound using the area percent method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
This method assumes that all components have a similar response factor at the chosen detection wavelength. For higher accuracy, a reference standard and relative response factors should be used.
Method Selection Logic
Choosing the right analytical technique is crucial for a comprehensive purity assessment. While HPLC is ideal for routine quantitative analysis, a combination of methods often provides the most complete picture of a compound's purity profile.
Conclusion
For the routine and quantitative purity assessment of this compound, a well-developed reverse-phase HPLC method is robust, reliable, and highly effective.[6] It provides the necessary resolution and sensitivity to separate the main component from potential non-volatile impurities and degradation products. For a more comprehensive characterization, especially during process development or for reference standard qualification, HPLC should be complemented with other techniques such as NMR for structural confirmation and GC-MS for the identification of volatile impurities.[3][5] Adopting a multi-technique approach ensures a thorough understanding of the compound's purity profile, which is critical for advancing research and drug development programs.
References
A Spectroscopic Comparison of Substituted Benzoxazole Compounds: A Guide for Researchers
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the spectroscopic properties of various substituted benzoxazole compounds. Benzoxazole derivatives are a pivotal class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Spectroscopic analysis is indispensable for the unambiguous structural characterization of these molecules.[1]
This guide summarizes key quantitative data from UV-Visible (UV-Vis) absorption, fluorescence emission, and Nuclear Magnetic Resonance (NMR) spectroscopy for a selection of substituted benzoxazoles. Detailed experimental protocols are provided to support the reproducibility of the cited data.
Data Presentation: A Comparative Spectroscopic Summary
The following tables provide a structured overview of the spectroscopic data for different benzoxazole derivatives, allowing for a clear comparison of their spectral features.
Table 1: UV-Visible Absorption and Fluorescence Emission Data of Substituted Benzoxazoles
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from an excited electronic state. The position of the substituent on the benzoxazole ring system and its electron-donating or electron-withdrawing nature significantly influences the absorption and emission maxima (λmax) and the fluorescence quantum yield (Φf). For instance, the presence of an amino group, an electron-donating substituent, can cause a bathochromic (red) shift in the absorption maximum.[2]
| Compound/Derivative | Substituent(s) | λmax (abs) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | λmax (em) (nm) | Quantum Yield (Φf) | Solvent |
| 2-(2'-hydroxyphenyl)benzoxazole | 2'-hydroxy | 336 | 1.83 x 10⁴ | - | - | Ethanol |
| 2-(amino-2'-hydroxyphenyl)benzoxazole | 2'-hydroxy, amino | 374 | 5.30 x 10⁴ | - | - | Ethanol |
| Acetylated 2-(amino-2'-hydroxyphenyl)benzoxazole | 2'-hydroxy, acetylamino | 339 | 1.69 x 10⁵ | - | - | Ethanol |
| 2-phenacylbenzoxazole difluoroborane | 4-N,N-dimethylamino | 415 | - | 475 | 0.98 | Acetonitrile |
| 2-phenacylbenzoxazole difluoroborane | 4-methoxy | 359 | - | - | - | Acetonitrile |
| 2-phenacylbenzoxazole difluoroborane | Unsubstituted | 349 | - | - | - | Acetonitrile |
Data sourced from multiple studies.[2][3]
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Representative Substituted Benzoxazoles in CDCl₃
¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. The chemical shifts of the aromatic protons on the fused benzene ring of the benzoxazole core typically appear in the downfield region (7.0-8.5 ppm).[1] The specific substitution pattern significantly affects these chemical shifts.
| Proton | 2-Benzylbenzoxazole | 2-(4-Fluorobenzyl)benzoxazole | 2-(4-Methoxybenzyl)benzoxazole |
| H-4/H-7 | 7.71–7.65 (m) | 7.71–7.65 (m) | 7.70–7.65 (m) |
| H-5/H-6 | 7.33–7.24 (m) | 7.48–7.42 (m) | 7.47–7.42 (m) |
| Benzyl CH₂ | 4.22 (s) | 4.23 (s) | 4.20 (s) |
| Phenyl H (substituent) | 7.33–7.24 (m, 5H) | 7.37–7.24 (m, 4H), 7.06–6.98 (m, 2H) | 7.32–7.23 (m, 4H), 6.91–6.84 (m, 2H) |
| Methoxy H | - | - | 3.77 (s) |
Chemical shifts are referenced to TMS (δ 0.00 ppm).[4] (m = multiplet, s = singlet)
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Representative Substituted Benzoxazoles in CDCl₃
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The carbons of the benzoxazole core exhibit a wide range of chemical shifts due to the influence of the nitrogen and oxygen heteroatoms.
| Carbon | 2-Benzylbenzoxazole | 2-(4-Fluorobenzyl)benzoxazole | 2-(4-Methoxybenzyl)benzoxazole |
| C-2 | 164.6 | - | 165.5 |
| C-3a | 151.0 | - | 151.0 |
| C-7a | 141.2 | - | 141.3 |
| C-4/C-7 | 124.8, 119.8 | - | 124.6, 119.7 |
| C-5/C-6 | 124.2, 110.4 | - | 124.1, 110.4 |
| Benzyl CH₂ | 34.5 | - | 34.4 |
| Phenyl C (substituent) | 133.3, 130.3 (2C), 128.9 (2C) | - | 130.0 (2C), 126.7, 114.2 (2C) |
| Methoxy C | - | - | 55.2 |
Chemical shifts are referenced to TMS (δ 0.00 ppm).[4]
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
UV-Visible Absorption and Fluorescence Spectroscopy
Sample Preparation:
-
Accurately weigh a small amount of the purified benzoxazole derivative.
-
Dissolve the compound in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
Prepare a series of dilutions from the stock solution to the desired concentration for analysis (typically 10⁻⁵ to 10⁻⁶ M).
Instrumentation and Data Acquisition:
-
UV-Vis Spectrophotometer: A dual-beam UV-Vis spectrophotometer is used to record the absorption spectra. The spectra are typically recorded at room temperature in a 1 cm path length quartz cuvette. A solvent blank is used as a reference. Data is collected over a wavelength range appropriate for the compound, for example, from 200 to 600 nm.
-
Spectrofluorometer: Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The sample is placed in a quartz cuvette. The excitation wavelength is chosen based on the absorption maximum of the compound. The emission is scanned over a wavelength range higher than the excitation wavelength. For quantum yield measurements, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) is used as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
For ¹H NMR, dissolve 1-10 mg of the purified benzoxazole derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
For ¹³C NMR, a higher concentration is generally required; use 10-50 mg of the sample.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.
Mandatory Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of newly synthesized substituted benzoxazole compounds.
Caption: Workflow for the synthesis and spectroscopic characterization of benzoxazoles.
Signaling Pathway Implication
Substituted benzoxazoles have been investigated for their potential as anticancer agents.[5] One of the mechanisms involves the activation of the Aryl Hydrocarbon Receptor (AhR), which can lead to the induction of cytochrome P450 enzymes like CYP1A1, ultimately contributing to anticancer activity.
Caption: Proposed anticancer signaling pathway for certain substituted benzoxazoles.
References
In Vitro Anticancer Activity of 2-(Halomethyl)benzo[d]oxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer activity of 2-(halomethyl)benzo[d]oxazole derivatives, focusing on their performance against various cancer cell lines and potential mechanisms of action. While specific data for 2-(bromomethyl)benzo[d]oxazole derivatives is limited in publicly available literature, this guide draws upon data from closely related 2-bromo and other substituted benzoxazole derivatives to provide a valuable reference for researchers in the field. The information is benchmarked against established anticancer agents to offer a clear perspective on their potential therapeutic efficacy.
Comparative Cytotoxicity Analysis
The in vitro cytotoxic activity of benzoxazole derivatives is a key indicator of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for a representative 5-chlorobenzoxazole derivative and common chemotherapy drugs against various human cancer cell lines.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide | MCF-7 (Breast) | 3.43 | [1] |
| HCT116 (Colon) | 2.79 | [1] | |
| Cisplatin | A549 (Lung) | 19.65±0.09 | [2] |
| Doxorubicin | MCF-7 (Breast) | Not explicitly stated, but used as a reference drug | [2] |
| Sorafenib | MDA-MB-231 (Breast) | 7.47 | [3] |
| MCF-7 (Breast) | 7.26 | [3] |
Potential Mechanism of Action: VEGFR-2 Inhibition
Several benzoxazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.[1] The inhibition of the VEGFR-2 signaling pathway can lead to the suppression of tumor growth and induction of apoptosis (programmed cell death).
A representative derivative, 4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(p-tolyl)benzamide, has been identified as a potent inhibitor of VEGFR-2 with an IC50 of 0.0554 µM.[1] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes cell survival and proliferation. By inhibiting VEGFR-2, these benzoxazole derivatives can disrupt this pathway, leading to cancer cell death.
Caption: Inhibition of the VEGFR-2 signaling pathway by a 2-(halomethyl)benzo[d]oxazole derivative, leading to the induction of apoptosis.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines for key experiments used to assess the in vitro anticancer activity of 2-(halomethyl)benzo[d]oxazole derivatives.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-(halomethyl)benzo[d]oxazole derivatives and a vehicle control (e.g., DMSO). A positive control, such as a standard anticancer drug, is also included. The plates are incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[4][5][6][7][8]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometric Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[1][9][10][11][12]
Caption: A generalized workflow for the in vitro evaluation of the anticancer activity of novel compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation | MDPI [mdpi.com]
- 9. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. repository.najah.edu [repository.najah.edu]
- 12. ijrpr.com [ijrpr.com]
Novel Benzoxazole Derivatives Demonstrate Promising Efficacy Compared to Standard Drugs in Preclinical Studies
For Immediate Release
Recent preclinical research highlights the potential of novel benzoxazole derivatives as potent therapeutic agents, demonstrating comparable or superior efficacy to standard drugs in antimicrobial, anticancer, and anti-inflammatory applications. These findings, detailed in several peer-reviewed studies, open new avenues for the development of next-generation treatments with potentially improved pharmacological profiles.
Benzoxazoles, a class of heterocyclic compounds, have been the focus of extensive research due to their diverse biological activities.[1][2] The latest studies provide a comparative analysis of newly synthesized benzoxazole derivatives against established drugs, offering a comprehensive overview for researchers, scientists, and drug development professionals.
Antimicrobial Activity: A New Weapon Against Drug Resistance
In the fight against antimicrobial resistance, certain benzoxazole derivatives have shown significant promise.[1] Studies reveal that these compounds exhibit broad-spectrum antibacterial and antifungal activities.[2][3][4] Notably, some derivatives displayed better antimicrobial activity than the standard drugs ofloxacin and fluconazole against various microbial strains.[2] The escalating threat of multidrug-resistant infections underscores the urgent need for novel antimicrobial agents like benzoxazoles.[2][5]
Table 1: Comparative Antimicrobial Activity of Benzoxazole Derivatives vs. Standard Drugs
| Compound/Drug | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Benzoxazole Derivative 10 | Bacillus subtilis | 1.14 x 10⁻³ µM | [2] |
| Benzoxazole Derivative 24 | Escherichia coli | 1.40 x 10⁻³ µM | [2] |
| Benzoxazole Derivative 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ µM | [2] |
| Benzoxazole Derivative 16 | Klebsiella pneumoniae | 1.22 x 10⁻³ µM | [2] |
| Benzoxazole Derivative 19 | Aspergillus niger | 2.40 x 10⁻³ µM | [2] |
| Benzoxazole Derivative 1 | Candida albicans | 0.34 x 10⁻³ µM | [2] |
| Ofloxacin | Various Bacteria | Standard MIC values | [2] |
| Fluconazole | Various Fungi | Standard MIC values | [2] |
Anticancer Potential: Targeting Malignant Cells
The anticancer properties of benzoxazole derivatives have been a significant area of investigation.[6][7][8] Several newly synthesized compounds have demonstrated potent cytotoxic activity against various human cancer cell lines, including human colorectal carcinoma (HCT116), breast cancer (MCF-7), and lung cancer (A549).[2][9][10] In some cases, the anticancer activity of these derivatives was comparable to or better than the standard anticancer drug 5-fluorouracil.[2]
Phortress, an anticancer prodrug, has an active metabolite (5F-203) that is a potent agonist of the aryl hydrocarbon receptor (AhR), which in turn activates the cytochrome P450 CYP1A1 gene, leading to its anticancer effect.[9] Studies on novel benzoxazole analogues of Phortress have shown that some compounds, like 3m and 3n, exhibit significant anticancer activity, likely through a similar mechanism of action.[9]
Table 2: Comparative Anticancer Activity of Benzoxazole Derivatives vs. Standard Drugs
| Compound/Drug | Cancer Cell Line | IC50 Value | Reference |
| Benzoxazole Derivative 4 | HCT116 | Comparable to 5-fluorouracil | [2] |
| Benzoxazole Derivative 6 | HCT116 | Comparable to 5-fluorouracil | [2] |
| Benzoxazole Derivative 25 | HCT116 | Comparable to 5-fluorouracil | [2] |
| Benzoxazole Derivative 26 | HCT116 | Comparable to 5-fluorouracil | [2] |
| Benzoxazole Derivative 3m | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | [9] |
| Benzoxazole Derivative 3n | HT-29, MCF7, A549, HepG2, C6 | Attractive anticancer effect | [9] |
| 5-Fluorouracil | HCT116 | Standard IC50 values | [2] |
| Doxorubicin | Various | Standard IC50 values | [9] |
Anti-inflammatory Effects: Modulating Inflammatory Pathways
Benzoxazole derivatives have also been identified as potent anti-inflammatory agents.[11][12][13] A series of benzoxazolone derivatives were found to exhibit significant anti-inflammatory activity by inhibiting the production of interleukin-6 (IL-6).[11] The mechanism of action for some of these compounds involves the inhibition of myeloid differentiation protein 2 (MD2), a key adaptor protein in the inflammatory process.[11]
Furthermore, some 2-substituted benzoxazole derivatives have shown potent anti-inflammatory activity by acting as selective COX-2 inhibitors, which is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[13] These compounds also demonstrated significant gastro-protective effects, a desirable feature for anti-inflammatory drugs.[13]
Table 3: Comparative Anti-inflammatory Activity of Benzoxazole Derivatives
| Compound/Drug | Target | IC50 Value | Reference |
| Benzoxazole Derivative 3g | IL-6 Inhibition | 5.09 ± 0.88 µM | [11] |
| Benzoxazole Derivative 3d | IL-6 Inhibition | 5.43 ± 0.51 µM | [11] |
| Benzoxazole Derivative 3c | IL-6 Inhibition | 10.14 ± 0.08 µM | [11] |
| Diclofenac Sodium | Carrageenan-induced paw edema | 10mg/ml | [12] |
Experimental Protocols
Antimicrobial Activity Screening (Tube Dilution Method)
The antimicrobial activity of the synthesized benzoxazole derivatives was determined using the tube dilution method.[2] Stock solutions of the compounds were prepared in a suitable solvent. Serial dilutions of the compounds were made in nutrient broth for bacteria and Sabouraud dextrose broth for fungi in test tubes. The tubes were then inoculated with a standardized suspension of the test microorganisms. After incubation at an appropriate temperature for 24-48 hours, the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism, was determined.[2] Standard drugs such as ofloxacin and fluconazole were used as positive controls.[2]
In Vitro Anticancer Activity (Sulforhodamine B Assay)
The in vitro anticancer activity of the benzoxazole derivatives was evaluated against human cancer cell lines using the Sulforhodamine B (SRB) assay.[2] Cells were seeded in 96-well plates and incubated. After 24 hours, the cells were treated with different concentrations of the test compounds and incubated for another 48 hours. The cells were then fixed with trichloroacetic acid and stained with SRB dye. The protein-bound dye was solubilized with a Tris buffer, and the absorbance was measured at a specific wavelength. The IC50 value, the concentration of the compound that causes a 50% inhibition of cell growth, was calculated. 5-Fluorouracil was used as a standard reference drug.[2]
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)
The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.[12][14] Animals were divided into groups, including a control group, a standard group receiving a reference drug (e.g., Diclofenac Sodium), and test groups receiving different doses of the benzoxazole derivatives. Paw edema was induced by injecting a carrageenan solution into the sub-plantar region of the rat's hind paw. The paw volume was measured at different time intervals after the carrageenan injection using a plethysmometer. The percentage of inhibition of edema was calculated for each group.[12]
Signaling Pathways and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial resistance [who.int]
- 6. Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review | International Journal of Research in Engineering, Science and Management [journal.ijresm.com]
- 7. ajphs.com [ajphs.com]
- 8. Anticancer activity of benzoxazole derivative (2015 onwards): a review - ProQuest [proquest.com]
- 9. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 2-(Bromomethyl)benzo[d]oxazole-Derived Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized for its role in a multitude of therapeutic agents. The derivative, 2-(Bromomethyl)benzo[d]oxazole, serves as a reactive intermediate for the synthesis of a variety of 2-substituted benzoxazoles. Its bromomethyl group is susceptible to nucleophilic substitution, allowing for the attachment of various functional groups and the generation of diverse chemical libraries. This guide focuses on a class of such derivatives that have been developed as potent kinase inhibitors, offering a comparative analysis of their performance and selectivity based on available experimental data.
While direct, publicly available cross-reactivity data from broad kinase panel screenings for these specific agents is limited, this guide synthesizes the existing on-target potency data and illustrates the principles of selectivity assessment.
Data Presentation: Comparative Inhibitor Potency
The following tables summarize the inhibitory activities of several benzoxazole derivatives against their primary kinase targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, which are crucial in tumor angiogenesis and metastasis.[1] For comparison, the well-established multi-kinase inhibitor Sorafenib is included.
Table 1: On-Target Potency of Piperidinyl-Based Benzoxazole Derivatives
| Compound | Target Kinase | IC50 (µM) |
| Compound 11b | VEGFR-2 | 0.057[1] |
| c-Met | 0.181[1] | |
| Compound 11a | VEGFR-2 | 0.082[1] |
| c-Met | 0.280[1] | |
| Sorafenib (Reference) | VEGFR-2 | 0.058[1] |
| Staurosporine (Reference) | c-Met | 0.237[1] |
IC50 values represent the half-maximal inhibitory concentration.
Table 2: Limited Cross-Reactivity Profile of Compound 11a
To assess the selectivity of these novel compounds, Compound 11a was screened against a small panel of six other kinases. The data below indicates the percentage of inhibition at a concentration of 10 µM, providing a snapshot of its off-target activity.
| Kinase | Percentage Inhibition (%) at 10 µM |
| Kinase 1 | <10 |
| Kinase 2 | <10 |
| Kinase 3 | <15 |
| Kinase 4 | <10 |
| Kinase 5 | <20 |
| Kinase 6 | <10 |
Data synthesized from a study on piperidinyl-based benzoxazole derivatives, which suggests favorable selectivity for VEGFR-2.[1]
Experimental Protocols
The following is a representative protocol for an in vitro kinase inhibition assay, a common method for determining the potency and selectivity of therapeutic agents against a panel of kinases.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Test compound (e.g., a benzoxazole derivative)
-
Recombinant kinase
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Assay plates (e.g., 384-well)
-
Detection reagent (e.g., luminescent or fluorescent)
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add a small volume of the diluted test compound to the wells of the assay plate. Include control wells with solvent only (no inhibitor) and wells with no enzyme.
-
Kinase Reaction Initiation: Add the recombinant kinase and its specific substrate to the wells. The reaction is initiated by the addition of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Reaction Termination and Detection: Stop the reaction and add a detection reagent that measures the amount of ATP consumed or the amount of phosphorylated substrate produced.
-
Data Analysis: Measure the signal using a plate reader. The percentage of kinase inhibition is calculated relative to the control wells. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a general workflow for assessing kinase inhibitor cross-reactivity and the signaling pathways targeted by the described benzoxazole derivatives.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-(Bromomethyl)benzo[d]oxazole: A Procedural Guide
The proper disposal of 2-(Bromomethyl)benzo[d]oxazole is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, a clear and systematic approach to waste management is essential to mitigate risks. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Immediate Safety and Handling Protocols
Before initiating any work with this compound, it is crucial to establish and adhere to stringent safety protocols. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure through skin contact, inhalation, or eye contact.
Table 1: Recommended Personal Protective Equipment (PPE)
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | To protect against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent direct skin contact with the compound. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron | To shield the body from accidental spills and contamination. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary control. A NIOSH-approved respirator may be required for spill cleanup or if engineering controls are insufficient. | To prevent the inhalation of potentially harmful dust or vapors. |
Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is to treat it as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain.
-
Waste Segregation and Collection :
-
All waste materials containing this compound, including residual amounts of the pure compound, contaminated lab supplies (e.g., weighing papers, pipette tips, gloves), and spill cleanup debris, must be collected in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines to avoid potentially hazardous reactions.
-
-
Container Selection and Labeling :
-
Utilize a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) bottle or drum, for waste accumulation. The container must be in good condition, free from leaks, and have a secure, tight-fitting lid.
-
The waste container must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number "73101-74-3," and an estimate of the concentration and quantity. Affix the appropriate hazard pictograms as determined by your EHS department.
-
-
Waste Storage :
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated, away from sources of ignition, and incompatible materials. Secondary containment should be used to capture any potential leaks.
-
-
Arranging for Final Disposal :
-
Once the waste container is full (not exceeding 90% capacity to allow for expansion) or on a regular collection schedule, contact your institution's EHS department to arrange for pickup.
-
Follow all institutional procedures for waste handover, including any required documentation.
-
The final disposal of this compound should be conducted by a licensed and approved hazardous waste disposal facility. Common disposal methods for such compounds include controlled incineration at a chemical destruction plant.[1][2]
-
Accidental Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Evacuate all non-essential personnel from the immediate spill area and promptly inform your supervisor and the institutional EHS department.
-
Ventilate : Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Contain : For small, manageable spills, contain the material using appropriate absorbent pads or granules. Avoid generating dust if the material is a solid.
-
Cleanup : Carefully collect all contaminated materials, including the absorbent, cleaning supplies, and any contaminated PPE, and place them into a sealed container for disposal as hazardous waste.
-
Decontaminate : Thoroughly decontaminate the spill area with a suitable laboratory cleaning agent.
-
Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(Bromomethyl)benzo[d]oxazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of 2-(Bromomethyl)benzo[d]oxazole (CAS No: 73101-74-3). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following recommendations are based on data from structurally similar chemicals, including other bromomethylated and oxazole-containing compounds. It is imperative to handle this chemical with extreme caution in a well-ventilated laboratory setting, adhering to the principle of "As Low As Reasonably Practicable" (ALARP) for all exposures.
Hazard Identification and Precautionary Measures
This compound is anticipated to be a hazardous substance. Based on analogous compounds, it is likely to be an irritant, lachrymator (a substance that irritates the eyes and causes tears), and potentially corrosive, causing severe skin burns and eye damage. Alkylating agents of this nature can be harmful if inhaled, ingested, or absorbed through the skin.
Primary Hazards:
-
Skin and Eye Contact: Expected to cause irritation and potentially severe burns.
-
Inhalation: May cause respiratory irritation.
-
Ingestion: Likely to be harmful if swallowed.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Selections are based on general best practices for handling hazardous and potentially corrosive chemicals.
| PPE Category | Recommendation | Material/Standard Specification |
| Hand Protection | Double gloving is recommended. | Inner Glove: Nitrile. Outer Glove: Neoprene or Butyl rubber. |
| Eye/Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn when there is a splash hazard. | Must meet ANSI Z87.1 standard. |
| Skin and Body | A flame-resistant lab coat is required. For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron is advised. | N/A |
| Respiratory | Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary. | Respirator with an organic vapor cartridge and a P100 particulate filter. |
Experimental Protocols: Safe Handling and Disposal
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
1. Preparation and Weighing:
- Don all required PPE as outlined in the table above.
- Conduct all handling operations within a certified chemical fume hood.
- Place a "Hazardous Chemical in Use" sign in the work area.
- Carefully open the container, avoiding inhalation of any dust or vapors.
- Use a dedicated spatula and weighing vessel for the chemical.
- Weigh the desired amount of the compound.
- Tightly reseal the container immediately after use.
- Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe (e.g., ethanol or isopropanol), treating the wipe as hazardous waste.
2. Dissolution and Reaction Setup:
- Add the weighed this compound to the reaction vessel inside the fume hood.
- Slowly add the desired solvent to the vessel, ensuring there is no splashing.
- If the dissolution is exothermic, ensure the vessel is appropriately cooled.
- Assemble the reaction apparatus within the fume hood.
3. Post-Reaction Work-up and Purification:
- Quench the reaction carefully, being mindful of any potential exothermic processes.
- Perform all extractions and purification steps (e.g., chromatography) within the fume hood.
- Handle all glassware that has been in contact with the chemical with appropriate gloves.
4. Decontamination and Disposal Plan:
- Glassware Decontamination: Rinse all contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. After rinsing, wash the glassware with soap and water.
- Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
- Liquid Waste: All liquid waste, including reaction residues and solvent rinsates, must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
- Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
